molecular formula C40H54O27 B1354312 d-Raffinose undecaacetate CAS No. 6424-12-0

d-Raffinose undecaacetate

Cat. No.: B1354312
CAS No.: 6424-12-0
M. Wt: 966.8 g/mol
InChI Key: YFYHLVDRBNRNPU-PWIBTGTPSA-N
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Description

Raffinose undecaacetate is a chemically modified derivative of the trisaccharide raffinose, where all eleven hydroxyl groups are acetylated. This compound has established utility in the field of sensory biology and behavioral genetics. It is primarily cited in foundational research for investigating gustatory sensitivity and the genetic basis of bitter taste perception in murine models . In this context, raffinose undecaacetate serves as a crucial tool for mapping taste aversion loci and understanding the complex mechanisms of chemosensory detection. The aversion to this compound (Rua) has been shown to co-segregate with other taste-related genes, providing insights into the pleiotropic effects and genetic architecture governing feeding behavior and sensory discrimination. As a derivative of raffinose—a widespread plant oligosaccharide studied for its roles in stress tolerance and as a prebiotic—this acetylated form offers researchers a defined molecular probe for metabolic and enzymatic studies . Raffinose undecaacetate is supplied for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

6424-12-0

Molecular Formula

C40H54O27

Molecular Weight

966.8 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C40H54O27/c1-16(41)52-12-27-30(56-19(4)44)33(59-22(7)47)35(61-24(9)49)38(64-27)54-13-28-31(57-20(5)45)34(60-23(8)48)36(62-25(10)50)39(65-28)67-40(15-55-18(3)43)37(63-26(11)51)32(58-21(6)46)29(66-40)14-53-17(2)42/h27-39H,12-15H2,1-11H3/t27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38?,39?,40+/m1/s1

InChI Key

YFYHLVDRBNRNPU-PWIBTGTPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of d-Raffinose undecaacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: D-Raffinose Undecaacetate – Molecular Characterization & Synthesis

Abstract This technical guide provides a comprehensive analysis of this compound (CAS: 6462-12-0), the peracetylated derivative of the trisaccharide raffinose.[1][2] Designed for research scientists and drug development professionals, this document details the molecular architecture, theoretical formula derivation, optimized synthesis protocols, and analytical validation methods required for high-purity production.[1]

Molecular Architecture & Theoretical Characterization

This compound is formed by the exhaustive acetylation of D-raffinose, a trisaccharide composed of galactose, glucose, and fructose.[1] The transformation modifies the physicochemical properties of the molecule, shifting it from a hydrophilic, water-soluble sugar to a hydrophobic, organic-soluble crystalline solid.[1] This modification is critical for structural elucidation, purification via normal-phase chromatography, and use as a stable analytical standard.[1]

Formula Derivation Logic

The molecular formula is derived by replacing all labile hydroxyl protons in the parent raffinose molecule with acetyl groups (


).[1][2]
  • Parent Molecule: D-Raffinose (Anhydrous)[1][2][3]

    • Formula:

      
      [1][2]
      
    • Hydroxyl Groups (

      
      ): 11[1][2]
      
  • Acetylation Reaction:

    • Net Mass Change per site:

      
       (Acetyl group 
      
      
      
      [43.04] replaces Proton
      
      
      [1.01]).[1][2]
  • Calculation:

    • Base Carbon:

      
      [1][2]
      
    • Base Hydrogen:

      
      [1][2]
      
    • Base Oxygen:

      
      [1][2]
      
  • Final Formula:

    
    
    
Physicochemical Data Summary
PropertySpecification
Chemical Name This compound
CAS Number 6462-12-0
Molecular Formula

Molecular Weight 966.84 g/mol
Melting Point 99–100 °C (Recrystallized from EtOH)
Optical Rotation

(c = 5.14, Ethanol)
Solubility Soluble in

, EtOAc, Acetone; Insoluble in Water
Appearance White crystalline powder
Structural Hierarchy Diagram

RaffinoseStructure cluster_components Raffinose Backbone Components Raffinose D-Raffinose (C18H32O16) Hydrophilic Trisaccharide Reaction Peracetylation Reaction (Substitution of 11 -OH groups) Raffinose->Reaction Substrate Reagents Reagents: Acetic Anhydride + Pyridine Reagents->Reaction Acylation Agent Product This compound (C40H54O27) Hydrophobic Crystalline Solid Reaction->Product Yields Galactose Galactose Unit Glucose Glucose Unit Galactose->Glucose u03b1(1-6) Fructose Fructose Unit Glucose->Fructose u03b1(1-2)

Figure 1: Structural transformation and component hierarchy of this compound.

Synthesis Protocol

Expert Insight: While standard acetylation protocols exist, the high hydroxyl count (11) of raffinose requires strict moisture control to prevent partial acetylation. The use of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst is recommended to accelerate the reaction and ensure completion at sterically hindered secondary hydroxyl sites.

Reagents & Equipment
  • Substrate: D-Raffinose Pentahydrate (Must be dried or water accounted for).[1][2]

  • Solvent/Base: Anhydrous Pyridine (Dried over KOH or molecular sieves).[2]

  • Reagent: Acetic Anhydride (

    
    ), excess.[1][2][4][5]
    
  • Catalyst: DMAP (catalytic amount, ~5 mol%).[1][2][6]

  • Solvent (Workup): Dichloromethane (

    
    ) or Chloroform.[1][2]
    
Step-by-Step Methodology
  • Dehydration (Critical): Dry D-Raffinose pentahydrate in a vacuum oven at 60°C for 4 hours to remove crystal water. If skipping this, increase anhydride excess significantly.[1]

  • Solubilization: In a round-bottom flask equipped with a drying tube, dissolve dried raffinose (1.0 eq) in anhydrous pyridine (approx. 10 mL per gram of sugar).

  • Acetylation:

    • Cool the solution to 0°C in an ice bath.

    • Add Acetic Anhydride (20.0 eq) dropwise to control exotherm.[2]

    • Add DMAP (0.05 eq).[1][2][6]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Silica; Hexane:EtOAc 1:1).[1][2] The product will have a significantly higher

    
     than the starting material (which stays at the baseline).
    
  • Quench: Pour the reaction mixture into chemically resistant ice water (500 mL) with vigorous stirring to hydrolyze excess anhydride. The product may precipitate as a sticky gum or solid.

  • Extraction: Extract the aqueous mixture with DCM (

    
    ).
    
  • Purification (The "Senior Scientist" Wash):

    • Wash organic layer with cold 1M HCl (to remove pyridine as pyridinium chloride).[2]

    • Wash with saturated

      
       (to remove acetic acid).[2]
      
    • Wash with Brine.

    • Dry over anhydrous

      
      .[2]
      
  • Crystallization: Evaporate solvent. Recrystallize the residue from Ethanol/Methanol/Water (3:2:5 mixture) to obtain pure white needles.[2]

Synthesis Workflow Diagram

SynthesisWorkflow Start Dry D-Raffinose Mix Dissolve in Pyridine Add DMAP Start->Mix React Add Ac2O at 0°C Stir 18h RT Mix->React Quench Pour into Ice Water (Hydrolyze Excess Ac2O) React->Quench Extract Extract with DCM Wash: HCl -> NaHCO3 Quench->Extract Final Recrystallize (EtOH/MeOH/H2O) Extract->Final

Figure 2: Optimized synthesis workflow for high-purity this compound.

Analytical Validation & Applications

Analytical Signatures

To validate the synthesis, the following spectral characteristics must be confirmed:

  • 
    -NMR (
    
    
    
    ):
    • Absence of OH signals: No broad singlets in the 2.0–5.0 ppm exchangeable region.

    • Acetyl Region: Cluster of sharp singlets between 1.9–2.2 ppm corresponding to 11 acetyl methyl groups (

      
      ).[2]
      
    • Skeleton Protons: Significant downfield shift of ring protons (H-1 to H-6) compared to native raffinose due to the deshielding effect of the acetyl esters.[2]

  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 
      
      
      
      .[1][2]
Applications in Drug Development
  • Purity Standards: Used as a lipophilic standard for calibrating HPLC/ELSD detectors in carbohydrate analysis.

  • Structural Elucidation: Peracetylation simplifies NMR spectra by removing H-bonding coupling, allowing for clearer assignment of the trisaccharide backbone.

  • Intermediate Synthesis: Acts as a protected scaffold.[6] Specific acetyl groups can be selectively hydrolyzed (e.g., at the anomeric position) to create glycosyl donors for synthesizing complex oligosaccharides or glycomimetics.[1]

References

  • PubChem . Raffinose Undecaacetate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH) .[2] Glycoscience Protocols: O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

Sources

d-Raffinose Undecaacetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Peracetylated Trisaccharide

d-Raffinose undecaacetate is the fully acetylated derivative of d-raffinose, a naturally occurring trisaccharide composed of galactose, glucose, and fructose. The addition of eleven acetyl groups dramatically alters the physicochemical properties of the parent molecule, transforming it from a water-soluble sugar into a lipophilic entity. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and potential applications in the pharmaceutical sciences, particularly in the realm of drug delivery and prodrug design. While d-raffinose itself has demonstrated biological activities, including anti-inflammatory effects and the ability to modulate insulin release, its peracetylated form holds promise as a versatile scaffold for innovative therapeutic strategies.[1][2] This document serves as a detailed resource for researchers and drug development professionals seeking to explore the utility of this unique molecule.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development.

Chemical Structure:

This compound consists of a raffinose core with all eleven hydroxyl groups esterified with acetate moieties.

CAS Numbers:

It is important for researchers to be aware that this compound is associated with two CAS numbers in various databases: 6462-12-0 and 6424-12-0 .[3] Both are frequently cited in chemical supplier catalogs and scientific literature.

Molecular Formula and Weight:

The chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC40H54O27[3]
Molecular Weight966.84 g/mol [3]
AppearanceWhite to off-white powder or crystalline solidInferred from typical properties of acetylated sugars
SolubilitySoluble in various organic solvents (e.g., dichloromethane, chloroform, ethyl acetate), insoluble in waterInferred from its lipophilic nature

Synthesis and Purification: A Step-by-Step Approach

The synthesis of this compound is typically achieved through the peracetylation of d-raffinose. The following protocol is a standard and reliable method for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

  • d-Raffinose pentahydrate

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve d-raffinose pentahydrate (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of raffinose) under an inert atmosphere (e.g., argon or nitrogen).

  • Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (at least 11 equivalents, a slight excess of 1.5-2.0 equivalents per hydroxyl group is recommended) to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

  • Work-up: Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl to remove pyridine, saturated aqueous NaHCO₃ to neutralize any remaining acid, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by silica gel column chromatography.

Procedure:

  • Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Raffinose d-Raffinose Reaction Acetylation Reaction (0°C to RT) Raffinose->Reaction Ac2O_Py Acetic Anhydride, Pyridine Ac2O_Py->Reaction Crude_Product Crude d-Raffinose Undecaacetate Reaction->Crude_Product Column Silica Gel Column Chromatography Crude_Product->Column Pure_Product Pure d-Raffinose Undecaacetate Column->Pure_Product

Workflow for the synthesis and purification of this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. The presence of multiple acetyl groups results in a complex but characteristic spectrum.

¹H NMR (in CDCl₃):

  • Anomeric Protons: Expect signals for the anomeric protons of the galactose, glucose, and fructose units in the region of δ 4.5-6.0 ppm.

  • Ring Protons: A complex multiplet region between δ 3.5-5.5 ppm corresponding to the other ring protons.

  • Acetyl Protons: Multiple sharp singlets in the region of δ 1.9-2.2 ppm, corresponding to the methyl protons of the eleven acetyl groups.

¹³C NMR (in CDCl₃):

  • Carbonyl Carbons: Signals for the carbonyl carbons of the acetyl groups are expected in the range of δ 169-171 ppm.

  • Anomeric Carbons: Signals for the anomeric carbons of the three sugar residues will appear between δ 90-110 ppm.

  • Ring Carbons: Other ring carbons will resonate in the region of δ 60-80 ppm.

  • Acetyl Methyl Carbons: Signals for the methyl carbons of the acetyl groups will be found around δ 20-21 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. Due to its lipophilic nature, a reversed-phase HPLC method is suitable.

Typical HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Column Temperature 30-40 °C

Applications in Drug Development: A Frontier of Possibilities

The unique lipophilic nature of this compound opens up several intriguing avenues for its application in drug development.

A Prodrug Strategy for Enhanced Bioavailability

One of the most promising applications of this compound is as a prodrug moiety. Many potent drug molecules suffer from poor oral bioavailability due to low solubility or rapid metabolism. By covalently attaching a drug to the this compound backbone, a lipophilic prodrug can be created. This modification can enhance the drug's absorption across biological membranes. Once absorbed, the ester linkages of the acetyl groups and the drug-saccharide bond can be cleaved by endogenous esterases, releasing the active drug at the target site. This approach can improve the therapeutic index of a drug by increasing its bioavailability and potentially reducing off-target effects.

Prodrug_Concept cluster_delivery Drug Delivery and Release Prodrug This compound -Drug Conjugate (Lipophilic) Absorption Enhanced Membrane Permeation Prodrug->Absorption Esterases Endogenous Esterases Absorption->Esterases Hydrolysis Release Drug Release Esterases->Release Active_Drug Active Drug (Hydrophilic/Active) Release->Active_Drug Raffinose d-Raffinose Release->Raffinose

Hypothesized prodrug mechanism of a this compound conjugate.
A Vehicle for Lipophilic Drug Delivery

Beyond its role as a prodrug scaffold, this compound can also be explored as a carrier or excipient in formulations for lipophilic drugs. Its amphiphilic nature, arising from the polar carbohydrate core and the non-polar acetyl groups, could enable the formation of nanoparticles or micelles for the encapsulation of poorly water-soluble drugs. Such formulations can improve the solubility and stability of the encapsulated drug, leading to enhanced bioavailability and controlled release profiles.

Potential Mechanism of Action: A Prodrug of a Bioactive Saccharide

The biological effects of this compound are likely mediated through its hydrolysis to d-raffinose. d-Raffinose has been reported to possess anti-inflammatory properties and the ability to stimulate insulin release.[1][2] The peracetylation in this compound can be viewed as a protective strategy to deliver raffinose more effectively to target tissues. Upon systemic absorption, cellular esterases can deacetylate the molecule, releasing raffinose to exert its biological effects. This suggests a potential therapeutic application in inflammatory conditions or metabolic disorders, where the controlled release of raffinose could be beneficial.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in the field of drug development. Its well-defined chemical structure, coupled with its lipophilic character, makes it an attractive candidate for the development of novel prodrugs and drug delivery systems. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore its applications. Future research should focus on the synthesis and biological evaluation of this compound-drug conjugates to validate the prodrug concept. Furthermore, a deeper investigation into its formulation properties as a drug carrier is warranted. As the demand for innovative drug delivery solutions continues to grow, molecules like this compound are poised to play a crucial role in the development of the next generation of therapeutics.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

In-Depth Technical Guide: Predicted NMR Spectra of D-Raffinose Undecaacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra for D-Raffinose Undecaacetate , a peracetylated trisaccharide derivative. The following content is structured to assist researchers in structural verification, synthesis monitoring, and impurity profiling.

Executive Summary & Structural Logic

This compound (Peracetylated Raffinose) is the fully acetylated derivative of the trisaccharide raffinose (


-D-galactopyranosyl-(1

6)-

-D-glucopyranosyl-(1

2)-

-D-fructofuranoside).

In carbohydrate chemistry, this molecule serves as a critical reference standard for purity analysis and a protected intermediate in oligosaccharide synthesis. The acetylation of all 11 hydroxyl groups fundamentally alters the NMR profile compared to native raffinose, primarily through the deshielding effect of the acetyl groups on the ring protons (the "alpha-effect"), shifting methine protons downfield by approximately 1.0–1.5 ppm.

Structural Connectivity

The molecule consists of three distinct pyranose/furanose ring systems:

  • Ring A (Galactose): Terminal

    
    -D-galactopyranose unit.
    
  • Ring B (Glucose): Central

    
    -D-glucopyranose unit, linked at C6 to Galactose and C1 to Fructose.
    
  • Ring C (Fructose): Terminal

    
    -D-fructofuranose unit.
    

Synthesis & Preparation Protocol

To ensure the NMR data corresponds to the correct species, the sample must be prepared via exhaustive acetylation. Partial acetylation yields complex mixtures with split signals.

Standard Peracetylation Protocol

Reagents: Acetic Anhydride (


), Pyridine, DMAP (catalytic).
  • Dissolution: Dissolve 100 mg of D-Raffinose pentahydrate in 2.0 mL of anhydrous pyridine.

  • Acetylation: Add 2.0 mL of Acetic Anhydride dropwise at 0°C. Add a single crystal of DMAP.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under

    
    .
    
  • Quench: Pour into ice water (20 mL) and extract with Dichloromethane (DCM).

  • Purification: Wash organic layer with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Validation: The product should appear as a white foam or amorphous solid.

Predicted NMR Spectral Analysis

The following chemical shift predictions are synthesized from fragment analysis of Sucrose Octaacetate and Melibiose Octaacetate , applying standard substituent effects for glycosidic linkages.

H NMR Spectrum (400–600 MHz, )

The spectrum is dominated by three distinct regions: the deshielded ring protons, the anomeric protons, and the acetyl methyl groups.

Region I: Acetyl Methyls (

1.9 – 2.2 ppm)
  • Signal: A cluster of 11 sharp singlets.

  • Integration: 33 protons.

  • Assignment: These correspond to the acetate

    
     groups. The anomeric acetates (if any were present) would be distinct, but here the anomeric positions are glycosidic, except for the potential reducing end if hydrolyzed. However, in Raffinose Undecaacetate, all anomeric centers are locked in glycosidic bonds or non-reducing linkages (Sucrose unit). Correction: Raffinose is non-reducing; there are no anomeric acetates. All 11 acetates are on non-anomeric oxygens.
    
Region II: Ring Protons (

3.5 – 5.8 ppm)
  • Diagnostic Anomeric Protons:

    • H-1 (Gal):

      
       4.90 – 5.10 ppm (doublet, 
      
      
      
      Hz). Characteristic of
      
      
      -galacto configuration.
    • H-1 (Glc):

      
       5.60 – 5.70 ppm (doublet, 
      
      
      
      Hz). The anomeric proton of the central glucose is heavily deshielded due to the glycosidic bond to fructose.
  • Deshielded Ring Protons (Methines):

    • Protons at C2, C3, and C4 of Galactose and Glucose, and C3, C4 of Fructose are acetylated. They appear in the

      
       4.8 – 5.6 ppm range.
      
    • H-4 (Gal): Often a distinct broad signal or doublet of doublets around 5.4 ppm due to axial-equatorial coupling.

  • Shielded Linkage Protons:

    • H-6a/6b (Glc): These protons are not acetylated directly (involved in the

      
       linkage). They appear upfield relative to acetylated H6s, typically 
      
      
      
      3.6 – 3.9 ppm.
    • H-6a/6b (Gal) & H-1a/1b (Fru): Acetylated primary alcohols, appearing as multiplets

      
       4.1 – 4.5 ppm.
      
C NMR Spectrum (100–150 MHz, )

The carbon spectrum provides the most definitive confirmation of the trisaccharide skeleton.

Region I: Carbonyls (

169 – 171 ppm)
  • Cluster of 11 signals corresponding to the ester carbonyls (

    
    ).
    
Region II: Anomeric Carbons (

90 – 105 ppm)
  • C-2 (Fru):

    
     104 – 105 ppm. Quaternary anomeric carbon (ketose), distinctively downfield.
    
  • C-1 (Glc):

    
     90 – 93 ppm. Non-reducing 
    
    
    
    -glucoside.[1]
  • C-1 (Gal): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     96 – 99 ppm. 
    
    
    
    -galactoside linkage.[1][2][3]
Region III: Ring & Linkage Carbons (

60 – 80 ppm)
  • C-6 (Glc):

    
     68 – 70 ppm. Downfield shift due to glycosylation (glycosylation shift) compared to unsubstituted C6 (
    
    
    
    61 ppm).
  • C-6 (Gal), C-1 (Fru), C-6 (Fru):

    
     61 – 63 ppm. Typical acetylated primary carbons (
    
    
    
    ).
  • Ring Carbons (CH-OAc):

    
     68 – 75 ppm.
    

Consolidated Data Tables

Table 1: Predicted H NMR Chemical Shifts ( )
ResidueProtonPredicted Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Note
Galactose H-15.05d3.5

-Anomeric
H-25.20dd10.0, 3.5Acetylated
H-35.35dd10.0, 3.4Acetylated
H-45.45m-Galacto-config
H-54.20m-Ring CH
H-6a/b4.10 - 4.30m-

Glucose H-15.65d3.8

-Anomeric
H-24.85dd10.0, 3.8Acetylated
H-35.50t9.5Acetylated
H-45.10t9.5Acetylated
H-54.05m-Ring CH
H-6a/b 3.70 - 3.90 m - Linkage Site (

)
Fructose H-1a/b4.20 - 4.40d12.0

H-35.40d8.0Acetylated
H-45.35t8.0Acetylated
H-54.20m-Ring CH
H-6a/b4.20 - 4.40m-

Table 2: Predicted C NMR Chemical Shifts ( )
Carbon TypePredicted Shift (

ppm)
Assignment
Carbonyls 169.5 - 170.8Acetyl

(11C)
Anomeric 104.5Fructose C-2 (Quaternary)
98.5Galactose C-1
92.0Glucose C-1
Linkage Site 68.5 Glucose C-6 (Glycosylated)
Ring CH 68.0 - 76.0Methine carbons (CH-OAc)
Primary 61.5 - 63.5

(Gal-C6, Fru-C1, Fru-C6)
Methyls 20.5 - 20.9Acetyl

(11C)

Structural Visualization & Logic Flow

The following diagram illustrates the connectivity and the critical "building block" logic used to derive these predictions. The shifts are influenced by the specific glycosidic linkages (marked in red).

RaffinoseStructure cluster_shifts Key Spectral Features Gal Galactose Unit (Ring A) Peracetylated Alpha-Config Glc Glucose Unit (Ring B) C2, C3, C4 Acetylated C6 = Linkage Site Gal->Glc alpha-(1->6) Linkage Fru Fructose Unit (Ring C) Peracetylated Beta-Furanose Glc->Fru alpha-(1->2) Linkage (Sucrose bond) Note1 Glc H-6a/b: Upfield (~3.8 ppm) Glc C-6: Downfield (~69 ppm) Glc->Note1 Note2 Fru C-2: Quaternary (~104 ppm) Characteristic of Sucrose core Fru->Note2

Caption: Structural connectivity of Raffinose Undecaacetate showing the Gal-(1


6)-Glc and Glc-(1

2)-Fru linkages that define the NMR splitting patterns.

References

  • PubChem. Raffinose Undecaacetate Compound Summary. National Library of Medicine. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Raffinose (Unacetylated) Chemical Shifts. [Link]

  • ResearchGate. 13C NMR Spectra of Various Sugars (Sucrose, Raffinose). [Link]

Sources

Theoretical Mass Spectrometry Fragmentation of d-Raffinose Undecaacetate

[1]

Executive Summary

This technical guide details the theoretical fragmentation behavior of d-Raffinose Undecaacetate (peracetylated raffinose) under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). Designed for analytical chemists and structural biologists, this document moves beyond basic spectral listing to explain the physicochemical causality of fragmentation.

Peracetylation is a critical derivatization strategy in glycomics. By converting hydrophilic hydroxyl groups into hydrophobic acetyl esters, researchers significantly enhance ionization efficiency in positive mode ESI and direct fragmentation toward predictable, structurally informative pathways.

Structural Context & Physicochemical Properties[2]

To understand the fragmentation, one must first define the precursor ion. d-Raffinose is a trisaccharide composed of Galactose, Glucose, and Fructose.

  • Core Structure: Gal(

    
    1
    
    
    6)Glc(
    
    
    1
    
    
    2
    
    
    )Fru.
  • Derivatization: Undecaacetate implies the acetylation of all 11 free hydroxyl groups.

  • Chemical Formula:

    
    [1]
    
  • Monoisotopic Mass (Neutral): 966.29 Da[1]

The Importance of Adducts

Unlike peptides, peracetylated carbohydrates do not protonate easily (

  • Target Precursor:

    
     
    
  • Target m/z: 989.28 [1]

Technical Insight: The sodium ion coordinates with the carbonyl oxygens of the acetyl groups. This coordination "locks" the conformation and directs fragmentation by localizing charge near glycosidic linkages, facilitating bond rupture.

Experimental Workflow & Protocol

The following protocol ensures reproducible generation of the theoretical fragments described in Section 3.

Workflow Diagram (DOT)

WorkflowSampleNative d-RaffinoseDerivPeracetylation(Ac2O / Pyridine)Sample->Deriv 11x AcetylationCleanupL/L Extraction(CHCl3 / H2O)Deriv->Cleanup Remove SaltsESIESI Source(+ Ion Mode)Cleanup->ESI InfusionMS1MS1 Selection(m/z 989.3)ESI->MS1 [M+Na]+CIDCID Fragmentation(20-40 eV)MS1->CID IsolationDetectionToF / OrbitrapDetectionCID->Detection MS/MS

Figure 1: Analytical workflow from native sample to MS/MS detection.[1][2][3][4][5][6][7][8] High-purity derivatization is prerequisite for observing the theoretical ions described.

Step-by-Step Methodology
  • Derivatization:

    • Dissolve 1 mg d-Raffinose in 100

      
      L pyridine and 100 
      
      
      L acetic anhydride.
    • Incubate at 60°C for 2 hours.

    • Mechanism: Nucleophilic attack of hydroxyls on the acetic anhydride carbonyl carbon.

  • Extraction:

    • Dry under nitrogen. Reconstitute in chloroform (

      
      ).
      
    • Wash with water to remove residual reagents.[9]

  • Mass Spectrometry Parameters:

    • Ionization: ESI Positive Mode.

    • Mobile Phase modifier: 0.1% Formic acid + 1 mM Sodium Acetate (to force sodiation).

    • Collision Energy: Stepped collision energy (20, 40, 60 eV) is recommended to observe both labile glycosidic cleavages and cross-ring fragments.

Theoretical Fragmentation Pathways

Fragmentation of peracetylated oligosaccharides follows the Domon and Costello nomenclature [1]. For a sodiated precursor (

  • Glycosidic Cleavage: Rupture of the bonds connecting sugar rings (B, Y, C, Z ions).[10]

  • Neutral Loss: Loss of small molecules from the substituents (Acetic Acid, Ketene).

Pathway A: Glycosidic Cleavage (Sequencing)

The sodium ion catalyzes the cleavage of the glycosidic bond.

  • B-Type Ions (Oxonium Ions): Charge retained on the non-reducing end (Galactose side).

  • Y-Type Ions: Charge retained on the reducing end (Fructose side, including the glycosidic oxygen).

Key Theoretical Fragments:
  • 
     Ion (Terminal Galactose): 
    
    • Structure: Fully acetylated Galactose oxonium ion.

    • Formula:

      
      
      
    • m/z: 331.10 (Diagnostic for terminal hexose).

  • 
     Ion (Glc-Fru Disaccharide): 
    
    • Structure: Loss of the terminal Galactose.

    • Calculation: Precursor (989) - Gal_residue (331) + H?[1]

    • Correction: Y-ions involve hydrogen transfer.[1]

      
      ?
      
    • Refined Calculation:

      
       is the sodiated fragment of Glc-Fru.
      
    • Mass:

      
      [1]
      
    • Let's simplify:

      
      .
      
    • 
       Ion (Sodiated Glc-Fru): 
      
      
      .[1] (Note: Nomenclature depends on counting from reducing end.
      
      
      is usually the terminal reducing sugar,
      
      
      is the disaccharide).
    • 
       Ion (Gal-Glc): 
      
    • Structure: Gal-Glc oxonium ion.[1]

    • m/z: 619.19 [1]

Pathway B: Neutral Losses

Peracetylated sugars are prone to losing the acetate groups during CID.

  • Loss of Acetic Acid (

    
    ):  -60 Da.
    
    • 
      .
      
  • Loss of Ketene (

    
    ):  -42 Da.
    
    • 
      .
      
Fragmentation Logic Diagram (DOT)

FragmentationPrecursor[M+Na]+ Precursorm/z 989.3NeutralLossNeutral Loss Pathway(Steric elimination)Precursor->NeutralLossGlycosidicGlycosidic Pathway(Sequencing)Precursor->GlycosidicLossAcOH- AcOH (60 Da)m/z 929.3NeutralLoss->LossAcOHLossKetene- Ketene (42 Da)m/z 947.3NeutralLoss->LossKeteneB2B2 Ion (Gal-Glc+)m/z 619.2Glycosidic->B2Loss of FruY2Y2 Ion (Glc-Fru+Na)m/z 681.2Glycosidic->Y2Loss of GalB1B1 Ion (Gal+)m/z 331.1(Oxonium)B2->B1Internal cleavageY1Y1 Ion (Fru+Na)m/z 373.1Y2->Y1Secondary cleavage

Figure 2: Mechanistic fragmentation tree.[1] The B1 oxonium ion (m/z 331) is the most abundant diagnostic peak.

Data Interpretation: The Diagnostic Table

When analyzing the MS/MS spectrum of this compound, use this table to validate the structure.

m/z (Theoretical)Ion Type (Domon-Costello)CompositionStructural Insight
989.28


Precursor Ion. Confirms intact undecaacetate.[1]
947.27

Loss of KeteneCharacteristic of acetylated species.[1]
929.26

Loss of AcOHCommon neutral loss, non-diagnostic.[1]
681.20


Confirms loss of terminal Galactose.[1]
619.19


Confirms Gal-Glc sequence.
331.10


(Oxonium)
Key Diagnostic. Confirms terminal hexose. High stability.
169.05 Internal

Common acetylated sugar fragment (low mass).[1]
Interpretation Notes:
  • The "331" Peak: In any peracetylated hexose analysis, the m/z 331 ion is dominant. Its presence confirms the existence of a hexose unit at the non-reducing end (Galactose).

  • Intensity Ratios: Sodiated precursors favor B and Y ions. If you see predominantly A/X ions (cross-ring), the collision energy may be too high, or the ion may be lithiated (

    
    ) rather than sodiated.
    
  • Differentiation: To distinguish Raffinose from isomers (e.g., Maltotriose), look for the intensity of the

    
     ion (m/z 619). The 1-6 linkage in Raffinose (Gal-Glc) fragments differently than the 1-4 linkage in Maltotriose due to steric freedom around the C6 carbon [2].
    

References

  • Domon, B., & Costello, C. E. (1988).[11] A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal.

  • Harvey, D. J. (2005). Fragmentation of Negative Ions from Carbohydrates: Part 1. Use of Nitrate and Other Anionic Adducts for the Analysis of Neutral, Underivatized Oligosaccharides. Journal of the American Society for Mass Spectrometry.

  • Zaia, J. (2004). Mass spectrometry and glycomics. Omics: A Journal of Integrative Biology.

  • Viseux, N., de Hoffmann, E., & Domon, B. (1997). Structural analysis of permethylated oligosaccharides by electrospray tandem mass spectrometry. Analytical Chemistry.

Methodological & Application

Synthesis of d-Raffinose Undecaacetate: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of d-raffinose undecaacetate from d-raffinose. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry, offering in-depth technical insights and a self-validating experimental workflow.

Introduction: The Significance of Raffinose and its Acetylated Form

d-Raffinose, a trisaccharide composed of galactose, glucose, and fructose, is abundantly found in the plant kingdom, playing crucial roles in stress tolerance and as a storage carbohydrate.[1][2] Its fully acetylated derivative, this compound, is a valuable compound in various research and industrial applications. The acetylation of the eleven hydroxyl groups of raffinose modifies its physicochemical properties, rendering it soluble in organic solvents and amenable to further chemical transformations. This enhanced solubility is particularly advantageous for applications in non-aqueous environments and for analytical techniques such as NMR spectroscopy and mass spectrometry.[3][4][5][6]

Reaction Chemistry: The Peracetylation of Raffinose

The synthesis of this compound is achieved through the peracetylation of d-raffinose. This reaction involves the esterification of all eleven hydroxyl groups of raffinose with acetyl groups. A common and effective method for this transformation is the use of acetic anhydride as the acetylating agent, often in the presence of a catalyst.

The Role of Acetic Anhydride and Catalyst

Acetic anhydride serves as the source of acetyl groups. The reaction can be catalyzed by either a base or an acid. Basic catalysts, such as pyridine or sodium acetate, facilitate the reaction by deprotonating the hydroxyl groups of raffinose, thereby increasing their nucleophilicity towards the electrophilic carbonyl carbon of acetic anhydride.[7] Acid catalysts, on the other hand, activate the acetic anhydride by protonating one of its carbonyl oxygens, making it more susceptible to nucleophilic attack by the hydroxyl groups of raffinose.

This guide will focus on a robust and widely applicable method utilizing acetic anhydride with a catalyst, ensuring a high yield of the desired peracetylated product.

Visualizing the Synthesis Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

SynthesisWorkflow Raffinose d-Raffinose Pentahydrate Reaction Acetylation (Acetic Anhydride, Catalyst) Raffinose->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (Column Chromatography & Recrystallization) Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS, MP, Optical Rotation) Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
d-Raffinose pentahydrate≥98%Sigma-Aldrich
Acetic AnhydrideReagent GradeFisher Scientific
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeVWR Chemicals
Ethyl Acetate (EtOAc)HPLC GradeVWR Chemicals
HexaneHPLC GradeVWR Chemicals
Methanol (MeOH)HPLC GradeVWR Chemicals
Hydrochloric Acid (HCl)1 M solutionFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated solutionLabChem
Brine (Saturated NaCl solution)In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)GranularJ.T. Baker
Alumina (for column chromatography)Neutral, Brockmann ISigma-Aldrich
Silica Gel TLC Plateswith UV254 indicatorMerck
Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.94 g (10 mmol) of d-raffinose pentahydrate in 50 mL of anhydrous pyridine.

  • Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add 50 mL of acetic anhydride to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 24 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The disappearance of the polar starting material spot and the appearance of a less polar product spot indicates the reaction is proceeding.

  • Quenching the Reaction: After 24 hours, cool the reaction mixture again to 0 °C and slowly add 50 mL of ice-cold water to quench the excess acetic anhydride. Caution: This reaction is exothermic.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of dichloromethane (DCM) and wash the organic layer successively with 100 mL of 1 M HCl (to remove pyridine), 100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a viscous oil or solid.

Purification of this compound
  • Column Chromatography: Purify the crude product by column chromatography on alumina.[8]

    • Column Preparation: Pack a glass column with a slurry of neutral alumina in hexane.

    • Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity). Collect fractions and monitor by TLC.

  • Recrystallization: Combine the fractions containing the pure product and concentrate under reduced pressure. Recrystallize the resulting solid from a mixture of ethanol, methanol, and water (3:2:5 v/v/v) to yield pure this compound as a white crystalline solid.[8]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

ParameterMethodExpected Result
Appearance Visual InspectionWhite crystalline solid
Melting Point Melting Point Apparatus99-100 °C[8]
Optical Rotation Polarimeter[α]D20 +92.8° (c 5.14, EtOH)[8]
NMR Spectroscopy ¹H and ¹³C NMRSpectra consistent with the structure of this compound
Mass Spectrometry ESI-MS[M+Na]⁺ or [M+NH₄]⁺ corresponding to C₄₀H₅₄O₂₇Na or C₄₀H₅₈O₂₇N

The Underlying Mechanism of Acetylation

The acetylation of raffinose with acetic anhydride in the presence of a base like pyridine follows a nucleophilic acyl substitution mechanism.

AcetylationMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation ROH R-OH (Raffinose Hydroxyl) Ac2O Acetic Anhydride ROH->Ac2O Nucleophilic attack Intermediate1 Tetrahedral Intermediate Ac2O->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Acetate Acetate (Leaving Group) Intermediate1_2->Acetate Elimination ProtonatedEster Protonated Ester Intermediate1_2->ProtonatedEster ProtonatedEster_2 Protonated Ester Pyridine Pyridine (Base) ProtonatedEster_2->Pyridine Deprotonation FinalEster Acetylated Raffinose (Ester) ProtonatedEster_2->FinalEster Pyridinium Pyridinium Ion Pyridine->Pyridinium

Caption: Mechanism of base-catalyzed acetylation of a hydroxyl group.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By following the detailed steps for synthesis, purification, and characterization, researchers can reliably produce this valuable compound for their scientific endeavors. The provided mechanistic insights and workflow visualizations aim to enhance the understanding and successful execution of this chemical transformation.

References

  • Synthesis and characterization of raffinose fatty acid monoesters under ultrasonic irradiation. (2013). Journal of the American Oil Chemists' Society, 90(8), 1239-1246. [Link]

  • Forsyth, S. A., et al. (2002). Dicyanamide-based ionic liquids as effective solvents for the O-acetylation of saccharides. Green Chemistry, 4(4), 361-363.
  • Laboratory Experiments Illustrating Evaluation of Raffinose Family Oligosaccharides of Mung Bean (Phaseolus aureus L.) Cultivar. (2012).
  • Identification of raffinose family oligosaccharides in processed Rehmannia glutinosa Libosch using matrix-assisted laser desorption/ionization mass spectrometry image combined with machine learning. (2023). Rapid Communications in Mass Spectrometry, 37(22), e9635. [Link]

  • Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. (2005). Molecules, 10(10), 1317-1324. [Link]

  • Selective Acetylation of per-O-TMS-Protected Monosaccharides. (2010). The Journal of Organic Chemistry, 75(15), 5225-5228. [Link]

  • Raffinose. In Dictionary of Organic Compounds (6th ed., Vol. 5, p. 4899). (1996). Chapman & Hall.
  • Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2020). Chemistry & Chemical Technology, 14(4), 473-479.
  • Raffinose. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Raffinose undecaacetate. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Mono-, di- & oligosaccharides in plants. (n.d.). MASONACO. Retrieved January 26, 2024, from [Link]

  • Correlation between specific rotation [α] D 20 and raffinose content (%) in the analysed honey types. (2017). Croatian Journal of Food Science and Technology, 9(2), 115-121.
  • Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? (2020). Frontiers in Plant Science, 11, 59. [Link]

Sources

Application Note: High-Yield Synthesis of Raffinose Undecaacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Quantitative Acetylation Protocol for Oligosaccharide Analysis and Purification[1][2][3][4][5]

Abstract

The peracetylation of complex oligosaccharides is a critical transformation in carbohydrate chemistry, serving two primary functions: it renders polar sugars soluble in organic solvents for easier purification, and it simplifies structural analysis (NMR, MS) by removing hydrogen-bonding networks.[1][2][3][4] This application note details a robust, field-proven protocol for the synthesis of Raffinose Undecaacetate from naturally occurring raffinose using the acetic anhydride/pyridine method.[1][2][3] This protocol prioritizes high yield (>90%), structural integrity, and the complete removal of toxic reagents.[2][3]

Introduction & Mechanistic Insight

Raffinose is a trisaccharide composed of galactose, glucose, and fructose units (


).[5][1][2][3][4] It contains 11 free hydroxyl groups.[1][2] Complete acetylation requires the conversion of all 11 hydroxyls to acetate esters, resulting in Raffinose Undecaacetate  (

).[1][2][3][4]

Why Pyridine/Acetic Anhydride? While acid-catalyzed acetylation (e.g.,


 or 

) is common for simple monosaccharides, it often requires heat which can degrade sensitive glycosidic linkages in oligosaccharides.[1][2][3][4] The Pyridine/Acetic Anhydride system operates via a nucleophilic acyl substitution mechanism under mild conditions (Room Temperature to 60°C).[1][2][4]

Mechanism:

  • Activation: Pyridine attacks acetic anhydride to form the highly electrophilic N-acetylpyridinium ion.[1][2][3][4]

  • Acetylation: The hydroxyl groups of raffinose attack the carbonyl carbon of the N-acetylpyridinium species.[1][2][3]

  • Regeneration: Pyridine acts as a base to neutralize the acetic acid byproduct, driving the equilibrium forward.[3]

Materials & Equipment

Reagents:

  • D-(+)-Raffinose pentahydrate (Starting Material): High purity (>98%).[5][1][2][3][4]

  • Acetic Anhydride (

    
    ):  Reagent grade, >99%.[2][3][4] Note: Must be clear/colorless. Yellowing indicates degradation.[5][1][2][3][4]
    
  • Pyridine (

    
    ):  Anhydrous, >99.5%.[2][3][4] Critical: Store over KOH pellets or molecular sieves to ensure dryness.[4]
    
  • Solvents: Dichloromethane (DCM), Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.[2][3][4]

  • Wash Solutions: 1M HCl (cold), Saturated

    
    , Saturated NaCl (Brine).[2][3][4]
    

Equipment:

  • Round-bottom flask (RBF) with drying tube (CaCl2).[5][1][2][3][4]

  • Magnetic stirrer and hotplate.[1][2]

  • Rotary evaporator with vacuum pump.[1][2]

  • Separatory funnel.[1][2]

Experimental Protocol
Phase 1: Preparation
  • Drying: Raffinose is typically supplied as a pentahydrate.[1][2][6] While the excess anhydride will consume water, it consumes reagent and generates heat.[3]

    • Best Practice: Dry raffinose pentahydrate in a vacuum oven at 40-50°C overnight to remove loosely bound water.

    • Calculation: 1 mmol Raffinose (anhydrous MW ~504.4 g/mol ) has 11 OH groups.[1][2][4]

    • Stoichiometry: Use at least 1.5 equivalents of

      
       per OH group.[1][2]
      
      • 
        [1][2][3][4]
        
      • Standard practice: Use a large excess (e.g., 20-30 equiv) to serve as solvent/reagent.[1][2][3][4]

Phase 2: Reaction[1][2][3][4]
  • Dissolution: In a clean, dry RBF, suspend 1.0 g of Raffinose (~2 mmol) in 10 mL of anhydrous Pyridine .

    • Note: Sugars dissolve slowly in pyridine.[1][2] Stir for 10-15 mins. Mild warming (40°C) helps dissolution.[1][2][4]

  • Addition: Cool the solution to 0°C (ice bath). Add 10 mL of Acetic Anhydride dropwise over 10 minutes.

    • Caution: The reaction is exothermic.[1][2] Rapid addition can cause darkening (charring).[1][2][4]

  • Incubation: Remove the ice bath. Allow the reaction to stir at Room Temperature (20-25°C) for 12-18 hours (Overnight).

    • Monitoring: Check completion by TLC (Silica; 1:1 Hexane:EtOAc).[1][2][4] Native raffinose stays at the baseline; Product (

      
      ) migrates.[5][1][2][3][4]
      
Phase 3: Work-up (The "Standard" Method)[5][1][2][3][4]
  • Quenching: Cool the mixture to 0°C. Add 5 mL of Methanol or crushed ice dropwise to consume excess anhydride. Stir for 15 mins.

  • Dilution: Pour the reaction mixture into 100 mL of ice-water. Stir vigorously. The product may precipitate as a sticky white solid or oil.[2]

  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Combine organic layers.
    
  • Washing (Critical for Purity):

    • Wash 1: Cold 1M HCl (

      
      ). Purpose: Converts Pyridine to water-soluble Pyridinium Chloride.[5][1][2][3][4]
      
    • Wash 2: Water (

      
      ).
      
    • Wash 3: Saturated

      
       (
      
      
      
      ). Purpose: Neutralizes Acetic Acid.[3][4]
    • Wash 4: Brine (

      
      ).
      
  • Drying: Dry the organic layer over anhydrous

    
    .[1][2] Filter and concentrate on a rotary evaporator.
    
Phase 4: Purification

The crude residue is often a colorless syrup or foam.[2]

  • Method A (Crystallization): Dissolve the syrup in a minimum amount of hot Ethanol (or EtOH/MeOH mixture).[1][2][4] Allow to cool slowly to RT, then 4°C. White needles of Raffinose Undecaacetate should form.[3]

  • Method B (Flash Chromatography): If crystallization fails, purify via silica gel column.[2][3][4] Eluent: Hexane/EtOAc gradient (Start 7:3, move to 1:1).[2][3][4]

Visualization of Workflow

RaffinoseAcetylation Start Start: Raffinose Pentahydrate Dissolve Dissolve in Pyridine (Anhydrous) Start->Dissolve React Add Acetic Anhydride (Dropwise, 0°C -> RT, 18h) Dissolve->React Quench Quench Excess Reagent (Add MeOH/Ice) React->Quench Extract Extraction (DCM) Separate Organic Phase Quench->Extract Wash Sequential Washing: 1. 1M HCl (Remove Py) 2. NaHCO3 (Remove Acid) 3. Brine Extract->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Purify Purification (Recrystallization from EtOH) Dry->Purify End Final Product: Raffinose Undecaacetate Purify->End

Caption: Step-by-step workflow for the chemical acetylation of raffinose, highlighting critical washing steps for impurity removal.

Expected Results & Characterization
ParameterSpecificationNotes
Appearance White crystalline solid or foamSyrup indicates residual solvent or impurities.[5][1][2][3][4]
Melting Point 99 - 100°CRecrystallized from EtOH/MeOH/H2O [1].[5][1][2][4][7]
Yield > 90%Quantitative conversion is expected.[5][4]
Solubility Soluble: DCM, Chloroform, AcetoneInsoluble: Water, Hexane.[5][3]
TLC (

)
~0.45 (Hexane:EtOAc 1:[5][1][2][3][4]1)Native Raffinose stays at origin (

).[5][1][2][4]

NMR Interpretation (


 NMR, 400 MHz, 

):
  • Acetyl Region (1.9 - 2.2 ppm): You will observe a distinct cluster of sharp singlets integrating to 33 protons (11 acetyl groups

    
     3 protons).[5][1][2][3][4] This is the diagnostic fingerprint of the "Undecaacetate."
    
  • Sugar Region (3.5 - 5.5 ppm): The ring protons shift downfield (deshielded) due to the electron-withdrawing ester groups.[5][1][2][3][4] The anomeric protons will appear as doublets (or singlets for fructose) in the 5.0-6.0 ppm range.[1][2][3][4]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Sample is dark/brown Reaction too hot or reagents impure.Ensure Ac2O is colorless.[5][2] Add reagents slowly at 0°C.
Pyridine smell persists Incomplete HCl wash.[5][4]Repeat 1M HCl wash.[5][2] Ensure pH of aqueous layer is acidic (<2).[1][2][4]
Product is an oil/syrup Residual solvent or mixed isomers.[5][4]Co-evaporate with Toluene to remove Pyridine traces.[5] Attempt recrystallization with EtOH.
Low Yield Hydrolysis during workup.[5][4]Keep workup cold.[5][2] Do not leave product in acidic/basic water for long periods.[1][2]
Safety & Handling
  • Acetic Anhydride: Corrosive, lachrymator (causes tears).[2][3][4] Handle in a fume hood. Reacts violently with water.[1][2]

  • Pyridine: Toxic, noxious odor, affects male fertility.[2][3] Double-glove (Nitrile) and use exclusively in a fume hood.[5][1][2][3][4]

  • Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated.[1][2][4] Neutralize acidic aqueous waste before disposal.[1][2]

References
  • National Center for Biotechnology Information. (2023).[1][2][4] PubChem Compound Summary for CID 11722138, Raffinose undecaacetate. Retrieved October 26, 2023, from [Link][3][4]

  • Megazyme. (n.d.).[1][2][4] Raffinose/Sucrose/Glucose Assay Procedure. Retrieved October 26, 2023, from [Link]

  • University of Wisconsin-Madison. (n.d.).[1][3][4] 1H NMR Chemical Shifts of Carbohydrates and Solvents. Retrieved October 26, 2023, from [Link][3][4]

Sources

Recrystallization methods for obtaining pure d-Raffinose undecaacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of d-Raffinose Undecaacetate via Ternary Solvent Recrystallization

Executive Summary & Scope

The isolation of This compound (peracetylated raffinose) is a critical intermediate step in carbohydrate synthesis, serving both as a protected precursor for glycosylation reactions and as a purification strategy to isolate raffinose from complex plant extracts (e.g., cottonseed meal or sugar beet molasses).[1]

While d-Raffinose itself is water-soluble, its peracetylated derivative is lipophilic, allowing for efficient separation from inorganic salts and polar impurities.[1] However, obtaining the undecaacetate in high anomeric purity requires a robust recrystallization protocol to remove partially acetylated by-products and stereoisomers.[1]

This guide details a ternary solvent recrystallization system (Ethanol/Methanol/Water) validated to yield crystalline this compound with a melting point of 99–100°C and high optical purity.[1][2][3]

Physiochemical Profile

Before initiating the protocol, verify the target compound specifications to establish a baseline for purity assessment.[1]

PropertySpecification
Compound Name This compound
CAS Number 6424-12-0
Molecular Formula C₄₀H₅₄O₂₇
Molecular Weight 966.8 g/mol
Target Melting Point 99–100°C (Pure Crystalline Form)
Optical Rotation

(c = 5.14, EtOH)
Solubility Soluble in CHCl₃, EtOH, MeOH; Insoluble in Water

Mechanistic Insight: The Ternary Solvent System

Recrystallization of large oligosaccharide derivatives often fails due to "oiling out"—where the compound separates as a liquid phase rather than a crystal lattice.[1] This protocol utilizes a Ternary Solvent System (EtOH : MeOH : H₂O) to mitigate this.[1]

  • Solubilizers (EtOH/MeOH): The mixed alcohol system provides high solubility for the hydrophobic acetate groups at elevated temperatures.[1]

  • Anti-Solvent (Water): Water increases the polarity of the bulk solvent.[1] As the solution cools, the hydrophobic undecaacetate becomes supersaturated.[1]

  • The Ratio (3:2:5): The specific literature-validated ratio of Ethanol:Methanol:Water (3:2:5) balances the dielectric constant to favor crystal nucleation over amorphous precipitation.[1]

Detailed Experimental Protocol

Phase 1: Pre-Purification (Crude Isolation)

Context: This phase assumes you have just completed the acetylation of d-Raffinose (e.g., using Acetic Anhydride/Pyridine or NaOAc).[1]

  • Quench & Extract: Pour the acetylation reaction mixture into ice-water. Extract exhaustively with Chloroform (CHCl₃) .[1]

  • Wash: Wash the organic layer sequentially with:

    • 1M HCl (to remove pyridine/base).[1]

    • Saturated NaHCO₃ (to neutralize acid).[1]

    • Brine/Water (to remove salts).[1]

  • Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain a thick syrup or amorphous foam.

  • Flash Filtration (Critical Step): Before recrystallization, pass the crude syrup through a short pad of neutral alumina or silica gel, eluting with CHCl₃.[1] This removes colored impurities and degradation products that inhibit crystallization.[1]

Phase 2: Recrystallization (The Core Protocol)

Reagents:

  • Ethanol (Absolute)[1]

  • Methanol (HPLC Grade)[1]

  • Deionized Water[1]

Step-by-Step:

  • Dissolution:

    • Transfer the crude, filtered syrup (approx. 10 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add a mixture of Ethanol (30 mL) and Methanol (20 mL) .[1]

    • Heat gently to reflux (approx. 60–65°C) with stirring until the syrup is completely dissolved.

  • Anti-Solvent Addition:

    • While maintaining the temperature near boiling, very slowly add warm Deionized Water (50 mL) dropwise.

    • Note: If permanent turbidity (cloudiness) appears before all water is added, stop adding water and add a small amount of EtOH to clear the solution.[1] The target ratio is roughly 3:2:5, but solubility varies slightly with purity.[1]

  • Nucleation & Cooling:

    • Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not place directly on a cold benchtop; rapid cooling promotes oiling.[1]

    • Seeding: If crystals do not form by 35°C, add a seed crystal of pure this compound or scratch the inner wall of the flask with a glass rod.[1]

  • Maturation:

    • Once at room temperature, place the flask in a refrigerator (4°C) for 12–24 hours to maximize yield.

  • Collection:

    • Filter the white needles/prisms using a Buchner funnel.[1]

    • Wash the cake with a cold solvent mixture (EtOH/H₂O 1:1).[1]

    • Dry in a vacuum desiccator over P₂O₅ or silica gel.[1]

Process Visualization (Workflow)

The following diagram illustrates the critical path from crude acetylation mixture to pure crystal isolation.

RecrystallizationWorkflow Start Crude Acetylation Mixture Extraction Extraction (CHCl3) Wash: HCl -> NaHCO3 -> Water Start->Extraction Quench Drying Dry (MgSO4) & Concentrate Extraction->Drying Filtration Alumina/Silica Filtration (Remove colored impurities) Drying->Filtration Syrup Dissolution Dissolve in EtOH/MeOH (3:2) @ Reflux Filtration->Dissolution Purified Syrup Addition Add Warm Water (5 parts) Dropwise to incipient turbidity Dissolution->Addition Homogeneous Phase Crystallization Slow Cooling -> 4°C Overnight (Seed if necessary) Addition->Crystallization Supersaturation Isolation Vacuum Filtration Wash with Cold EtOH/H2O Crystallization->Isolation Precipitate FinalProduct Pure this compound (MP: 99-100°C) Isolation->FinalProduct Drying

Figure 1: Workflow for the isolation and purification of this compound.

Troubleshooting "The Art of Crystallization"

ObservationRoot CauseCorrective Action
Oiling Out Cooling too fast or impurities too high.[1]Re-heat to dissolve oil.[1] Add slightly more EtOH.[1] Cool very slowly (wrap flask in foil/towel).
No Precipitation Solution too dilute.[1]Evaporate 20% of solvent volume and re-cool.[1] Scratch glass to induce nucleation.[1]
Low Melting Point (<98°C) Solvent inclusion or partial deacetylation.[1]Dry under high vacuum (0.1 mmHg) at 40°C. Check NMR for acetyl group integrity.
Colored Crystals Chromophores trapped in lattice.[1]Re-dissolve and treat with activated charcoal before recrystallization.[1]

References

  • ChemicalBook. (2023).[1] Raffinose Undecaacetate Properties and Purification.[1][2][3] Retrieved from [1]

  • Coccioli, F., & Vicedomini, M. (1976).[1] Ann.[1][3][4] Chim. (Rome), 66, 269.[1][2][3] (Primary source for pK and stability data).[1]

  • Suami, T., et al. (1973).[1][2][3] Carbohydrate Research, 26, 234.[1][2][3] (Primary source for 1H NMR characterization).[1]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] this compound Compound Summary. Retrieved from [1]

Sources

Mass spectrometry analysis of d-Raffinose undecaacetate for structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Confirmation of d-Raffinose Undecaacetate via ESI-MS/MS

Core Directive & Introduction

The Challenge: Carbohydrate analysis is notoriously difficult due to the hydrophilic nature of sugars, their lack of chromophores, and the complexity of isomeric linkages. Native d-Raffinose (


), a non-reducing trisaccharide (Gal-

(1$\rightarrow

\alpha

\rightarrow

\beta$-Fru), ionizes poorly in standard LC-MS workflows and yields complex, often ambiguous fragmentation spectra due to proton mobility (fucose migration).

The Solution: Derivatization to This compound transforms the analyte into a hydrophobic, structurally rigid species. This modification serves three critical functions:

  • Sensitivity: Increases ionization efficiency in Electrospray Ionization (ESI).

  • Structural Rigidity: The acetyl groups "lock" the structure, preventing proton-catalyzed rearrangement and allowing for predictable fragmentation (Domon & Costello nomenclature).

  • Linkage Determination: Specific cross-ring cleavages in MS/MS allow verification of the 1

    
    6 and 1
    
    
    
    2 linkages.

This guide details the synthesis, validation, and mass spectrometric interpretation of this compound.

Experimental Protocol

Reagents & Materials[1][2]
  • Analyte: d-Raffinose Pentahydrate (High Purity >98%).

  • Reagents: Acetic Anhydride (

    
    ), Pyridine (Anhydrous), Methanol (LC-MS grade).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Optional for speed, but Pyridine alone is sufficient for overnight.

  • Extraction: Dichloromethane (DCM), 1M HCl, Saturated

    
    .
    
"Rapid-Prep" Peracetylation Workflow

Note: This protocol ensures complete acetylation of all 11 hydroxyl groups. Incomplete reaction yields confusing mass spectra.

  • Lyophilization: Dry 1.0 mg of d-Raffinose in a glass vial to remove water of hydration (critical for yield).

  • Reaction: Add 200

    
    L of Anhydrous Pyridine and 200 
    
    
    
    L of Acetic Anhydride.
  • Incubation: Seal and vortex. Incubate at 60°C for 2 hours (or overnight at RT).

  • Quenching: Add 500

    
    L of ice-cold water to hydrolyze excess anhydride.
    
  • Extraction (LLE):

    • Add 500

      
      L Dichloromethane (DCM). Vortex vigorously.
      
    • Centrifuge (3000 x g, 2 min). Collect the lower organic phase (DCM).

  • Wash: Wash the DCM layer twice with 1M HCl (to remove pyridine) and once with

    
     (to neutralize acid).
    
  • Reconstitution: Evaporate DCM under nitrogen. Reconstitute in 500

    
    L of 50:50 Methanol:Water + 0.1% Formic Acid + 10 
    
    
    
    M Sodium Acetate
    .
    • Why Sodium Acetate? We specifically target the

      
       adduct for stable fragmentation.
      
Mass Spectrometry Conditions (Direct Infusion)
  • Ionization: ESI Positive Mode.

  • Flow Rate: 5

    
    L/min.
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Gas: Argon.

  • Collision Energy (CID): Stepped ramp 30–50 eV.

Workflow Visualization

G Start d-Raffinose (Native) React Peracetylation (Ac2O / Pyridine) Start->React 11x -OH -> -OAc Extract LLE Extraction (DCM / Water) React->Extract Purification MS_Source ESI Source (+Na Adduct Formation) Extract->MS_Source Infusion MS1 MS1 Spectrum (m/z 989.27) MS_Source->MS1 Selection MS2 CID Fragmentation (Linkage Analysis) MS1->MS2 Collision (Ar)

Caption: Figure 1. Analytical workflow for the conversion of Raffinose to its Undecaacetate derivative and subsequent MS/MS analysis.

Results & Interpretation (The Self-Validating System)

Theoretical Mass Calculation

Before analysis, the theoretical mass must be established to validate the synthesis.

  • Raffinose Backbone:

    
     (MW 504.44)
    
  • Derivatization Logic: 11 Hydroxyl groups are replaced by Acetyl groups (

    
    ).
    
    • Net mass gain per site:

      
       Da (
      
      
      
      [43] -
      
      
      [1]).
    • Total gain:

      
       Da.
      
  • Raffinose Undecaacetate (

    
    ): 
    
    • Monoisotopic Mass (Neutral): 966.2856 Da

Table 1: Target Ions for Validation

Ion SpeciesFormulaTheoretical m/zDescription


989.275 Primary Target. Dominant stable adduct.


984.319Secondary target if ammonium buffers used.


967.293Often low intensity; unstable fragmentation.

-907.2QC Flag: Indicates in-source fragmentation.

-947.2QC Flag: Indicates incomplete acetylation (10-acetate).
Structural Confirmation via Fragmentation (CID)

Fragmentation of the sodiated precursor (


 989.3) yields specific ions corresponding to the cleavage of glycosidic bonds. We utilize the Domon and Costello nomenclature  [1].

Key Diagnostic Fragments:

  • Terminal Galactose (Non-reducing end):

    • Cleavage of the Gal(1

      
      6)Glc bond.
      
    • Formation of the B1 ion (Oxocarbenium of tetraacetyl-galactose).

    • m/z 331.10 .

    • Significance: Confirms the presence of a terminal hexose.

  • Melibiose Fragment (Gal-Glc):

    • Cleavage of the Glc(1

      
      2)Fru bond.
      
    • Formation of the B2 ion (Octaacetyl-disaccharide cation).

    • Calculation:

      
       Mass is Hex-Hex ether.
      
    • Exact Mass:

      
       (Gal-Glc oxocarbenium).
      
    • m/z 619.19 .

    • Significance: Confirms the disaccharide backbone is intact.

  • Terminal Fructose (Reducing end equivalent):

    • Cleavage of the Glc-Fru bond retaining charge on Fructose (Y1 ion).

    • m/z 343 (approx, varies with sodium attachment).

    • Note: Sodiated spectra often favor B-ions (non-reducing end).

Fragmentation Pathway Diagram

Fragmentation Precursor [M+Na]+ Precursor m/z 989.27 (Raffinose Undecaacetate) B2 B2 Ion (Gal-Glc) m/z 619.19 (Octaacetyl Disaccharide) Precursor->B2 Glycosidic Cleavage (Glc-Fru Bond) Y1 Y1 Ion (Fru) (Sodiated Fructose derivative) Precursor->Y1 Alternative Cleavage B1 B1 Ion (Gal) m/z 331.10 (Tetraacetyl Hexose) Loss_AcOH - 60 Da (Loss of HOAc) B1->Loss_AcOH Loss_Ketene - 42 Da (Loss of CH2CO) B1->Loss_Ketene B2->B1 Glycosidic Cleavage (Gal-Glc Bond)

Caption: Figure 2. CID fragmentation pathway of sodiated Raffinose Undecaacetate highlighting the major B-series ions used for sequence confirmation.

Troubleshooting & QC

  • Issue: Dominant peak at m/z 947.

    • Cause: Incomplete acetylation (Decaacetate). One hydroxyl group remains.

    • Fix: Extend incubation time or ensure Pyridine is anhydrous.

  • Issue: No signal in MS.

    • Cause: Ion suppression or lack of sodium.[1]

    • Fix: Spike mobile phase with 0.1 mM NaCl or NaOAc. Avoid using pure ammonium formate if targeting sodiated adducts.

  • Issue: Complex spectrum with no clear B-ions.

    • Cause: Protonated species

      
       selected instead of 
      
      
      
      . Protonated peracetylated sugars undergo "proton mobility" causing random acetyl migration and internal cleavage [2].
    • Fix: Ensure isolation of m/z 989.3 (Sodium adduct) for CID.

References

  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5(4), 397-409.

  • Guan, Y., & Cole, R. B. (2008). Determination of sugar sequence and glycosidic bond cleavage in peracetylated oligosaccharides by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(8), 1119-1130.

  • Viseux, N., de Hoffmann, E., & Domon, B. (1997). Structural analysis of permethylated oligosaccharides by electrospray tandem mass spectrometry. Analytical Chemistry, 69(16), 3119-3128.

Sources

Application Note: d-Raffinose Undecaacetate in Glycobiology Research

[1][2]

Introduction & Chemical Context

d-Raffinose Undecaacetate (TR-11-Ac) is the peracetylated derivative of the trisaccharide raffinose (Gal-α1,6-Glc-α1,2-β-Fru).[1][2] While native raffinose is a hydrophilic, non-reducing sugar ubiquitous in plants, its undecaacetate derivative serves as a critical tool in chemical glycobiology and pharmaceutical analysis .[2]

Why Acetylation Matters

In glycobiology research, free sugars like raffinose present significant handling challenges:

  • Solubility: They are insoluble in organic solvents (DCM, EtOAc), preventing standard organic synthesis reactions.[1][2]

  • Purification: They require polar stationary phases (HILIC, Amide) which are expensive and prone to degradation, rather than robust silica gel.[1][2]

  • Cell Permeability: Native trisaccharides do not passively cross cell membranes.[2]

This compound solves these issues by masking the hydroxyl groups with acetyl esters, rendering the molecule lipophilic. This modification allows it to function as a purifiable synthetic intermediate , a stable analytical standard , and a lipophilic biological probe .[2]

Physicochemical Profile
PropertyThis compoundNative d-Raffinose (Pentahydrate)
Formula C₄₀H₅₄O₂₇C₁₈H₃₂O₁₆[1][2] · 5H₂O
MW 966.8 g/mol 594.5 g/mol
Solubility DCM, Ethyl Acetate, Acetone, DMSOWater, DMSO (limited in EtOH)
Chromatography Normal Phase (Silica), Reverse Phase (C18)HILIC, Anion Exchange (HPAEC-PAD)
UV Activity Low (Terminal absorption <210 nm)None (Requires RID/ELSD/CAD)

Application I: Synthetic Glycobiology (Scaffold & Protection)[1][2]

In the synthesis of complex oligosaccharides or glycomimetics, this compound acts as a model for handling acid-sensitive glycosidic bonds. Raffinose contains a sucrose motif (Glc-α1,2-β-Fru) which is highly susceptible to acidic hydrolysis.[1][2]

The "Shelf-Stable" Intermediate

Researchers often store raffinose as the undecaacetate because it is non-hygroscopic and resistant to microbial degradation, unlike the free sugar. When the free sugar is required for biological assays, a Zemplén Deacetylation is performed.

Protocol 1: Zemplén Deacetylation (Generation of Pure Raffinose)

This protocol restores the free hydroxyls for biological use.[1][2] Critical attention is paid to pH to prevent glycosidic bond cleavage.

Reagents:

  • This compound[1][2][3]

  • Anhydrous Methanol (MeOH)[1][2]

  • Sodium Methoxide (NaOMe) solution (0.5 M in MeOH)[1][2]

  • Amberlite IR-120 (H+) ion-exchange resin (Pre-washed with MeOH)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (1.03 mmol) of this compound in 20 mL of anhydrous MeOH under an inert atmosphere (Argon/Nitrogen).

  • Catalysis: Add 200 µL of 0.5 M NaOMe solution. The final concentration should be catalytic (~0.01 M).[1][2]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC (Solvent: EtOAc/MeOH/H2O 7:2:1).[1][2] The starting material (Rf ~0.[1][2]9) should disappear, and the product (Rf ~0.[1][2]1) should appear at the baseline.[1][2]

  • Neutralization (CRITICAL): Add washed Amberlite IR-120 (H+) resin slowly until the pH reaches 7.0 (neutral) .[1][2]

    • Warning: Do not acidify below pH 6.[2]0. The fructofuranoside bond is extremely acid-labile.[2] Excess acid will hydrolyze raffinose into melibiose and fructose.[2]

  • Filtration: Filter off the resin and wash with MeOH.[2][4]

  • Isolation: Concentrate the filtrate in vacuo (Rotavap) at <40°C to yield d-Raffinose as a white solid.

Application II: Analytical Standardization (HPLC)

Analyzing free oligosaccharides usually requires specialized HILIC columns or Ion Chromatography (HPAEC-PAD).[1][2] However, this compound allows for analysis using standard Reverse Phase (C18) HPLC , which is more robust and widely available in drug development labs.[1][2]

Workflow Logic

By acetylating a crude glycan mixture, researchers can separate species based on hydrophobicity (number of acetyl groups/molecular size) rather than polarity, often achieving better resolution of impurities.[1][2]

Protocol 2: Reverse Phase HPLC Analysis of Peracetylated Raffinose

Objective: Purity assessment or quantification of raffinose derivatives.

System Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)[1][2]

  • Mobile Phase A: Water (Milli-Q)[1][2]

  • Mobile Phase B: Acetonitrile (ACN)[1][2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: ELSD (Evaporative Light Scattering) or UV at 210 nm (low sensitivity)[1][2]

  • Temperature: 30°C

Gradient Profile:

Time (min) % Mobile Phase B (ACN)
0.0 40%
15.0 90%
20.0 90%
21.0 40%

| 25.0 | 40% (Re-equilibration) |[1][2]

Data Interpretation: this compound typically elutes between 12–14 minutes (depending on column dead volume) as a sharp, single peak.[1][2] Free sugars will elute at the void volume (unretained).[1][2]

Visualizing the Workflow

The following diagram illustrates the lifecycle of this compound in a research setting, from synthesis to analysis.

RaffinoseWorkflowCrudeCrude Raffinose Source(Plant Extract)AcetylationPeracetylation(Ac2O / Pyridine)Crude->AcetylationProtectUndecaacetateThis compound(Lipophilic / Stable)Acetylation->UndecaacetatePurificationSilica Gel Chromatography(Purification Step)Undecaacetate->PurificationIsolateAnalysisHPLC Analysis(Reverse Phase C18)Undecaacetate->AnalysisQC / StandardDeprotectionZemplén Deacetylation(NaOMe / MeOH)Undecaacetate->DeprotectionRestorePurification->UndecaacetatePure CompoundBioAssayBiological Assay(Pure Raffinose)Deprotection->BioAssayEndotoxin Free

Figure 1: Strategic workflow for utilizing this compound to achieve high-purity isolation and analytical validation before biological application.

Functional Glycomics: Biological Probes[2]

While often considered an inert intermediate, recent research suggests specific biological utility for the peracetylated form itself.

Bitter Taste Receptor Modulation

Raffinose undecaacetate has been identified as a ligand for specific TAS2R (Taste Receptor Type 2) family members.[1][2] Unlike free sugars which activate sweet receptors (T1R2/T1R3), the hydrophobic acetylated form interacts with extra-oral bitter receptors found in the gut.[1][2]

  • Mechanism: Activation of intestinal TAS2Rs can trigger the release of metabolic hormones (e.g., GLP-1, CCK).[1][2]

  • Research Use: It is used as a probe to study "bitter" signaling pathways in non-gustatory tissues (gut-brain axis) without the rapid metabolism seen with glucose.[1][2]

References

  • PubChem. (n.d.).[1][2] this compound | C40H54O27.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

  • Seeberger, P. H. (2001).[1][2] Automated Oligosaccharide Synthesis. Glyco-World. Retrieved October 26, 2023, from [Link][1][2]

  • Daas, P. J., et al. (1998).[1][2][5] Analysis of oligosaccharides by on-line high-performance liquid chromatography and ion-spray mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • GlycoPOD. (2021). De-O-acetylation using sodium methoxide (Zemplén deacetylation). NCBI Glycoscience Protocols.[2] Retrieved from [Link]

Application Note: d-Raffinose Undecaacetate as a Novel Substrate for Enzymatic Deacetylation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Acetylated Carbohydrates

The reversible acetylation of molecules is a fundamental biological process, governing everything from gene expression via histone modification to the metabolism of xenobiotics.[1] Enzymes that catalyze the removal of acetyl groups, broadly known as deacetylases or esterases, are of significant interest in drug discovery and biotechnology.[1][2] The identification of novel, specific substrates is crucial for characterizing these enzymes and for high-throughput screening of potential inhibitors or activators.

d-Raffinose, a trisaccharide composed of galactose, glucose, and fructose, is a natural component of many plants.[3] Its fully acetylated form, d-Raffinose undecaacetate, presents a complex and sterically hindered molecule. This structural complexity makes it an intriguing candidate substrate for probing the activity and specificity of various hydrolases, particularly carbohydrate esterases (CEs).[2][4] The enzymatic removal of its eleven acetyl groups can be monitored to provide insights into enzyme kinetics, regioselectivity, and overall catalytic efficiency.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a substrate for enzymatic deacetylation studies. We will delve into the underlying principles, provide detailed protocols for assay development, and discuss various analytical techniques for monitoring the reaction.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is fundamental to designing robust enzymatic assays.

PropertyValueSource
Molecular Formula C40H54O27[5][6]
Molecular Weight 966.8 g/mol [5][6]
Structure A trisaccharide with all hydroxyl groups acetylated.[5][6]
Solubility Soluble in organic solvents such as DMSO and ethanol. Limited solubility in aqueous buffers.Inferred from general properties of peracetylated sugars.

Principle of the Enzymatic Deacetylation Assay

The core of this application lies in the enzymatic hydrolysis of the ester bonds in this compound, releasing acetic acid and partially or fully deacetylated raffinose. The rate of this reaction can be monitored by quantifying the disappearance of the substrate, the formation of the deacetylated product, or the release of acetic acid.

The choice of enzyme is critical. Carbohydrate esterases, lipases, and certain histone deacetylases (HDACs) are potential candidates for this reaction.[1][4][7] The protocols provided herein are designed to be adaptable for screening a variety of enzymes.

sub This compound (Substrate) enz Hydrolase Enzyme (e.g., Carbohydrate Esterase) sub->enz Binding prod1 Partially/Fully Deacetylated Raffinose (Product 1) enz->prod1 Catalysis prod2 Acetic Acid (Product 2) enz->prod2 Release

Figure 1: Conceptual workflow of the enzymatic deacetylation of this compound.

Experimental Protocols

These protocols are designed as a starting point and may require optimization depending on the specific enzyme and experimental goals.

Protocol 1: General Enzymatic Deacetylation Assay

This protocol describes a general setup for testing the deacetylation of this compound by a candidate enzyme.

1. Materials and Reagents:

  • This compound (Substrate)

  • Candidate enzyme (e.g., a commercially available carbohydrate esterase or a purified recombinant protein)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, or phosphate-buffered saline, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Stop Solution (e.g., 1 M HCl or a specific enzyme inhibitor)

  • 96-well microplate (clear, UV-transparent, or black, depending on the detection method)

  • Microplate reader

2. Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Note: Due to its limited aqueous solubility, a stock in an organic solvent is necessary. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5%) to avoid enzyme inhibition.

  • Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration will need to be determined empirically.

  • Reaction Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add the this compound stock solution to achieve the desired final substrate concentration. Mix well.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution to each well.[8]

    • The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Analysis: Analyze the reaction mixture using one of the analytical methods described below.

Protocol 2: Determination of Enzyme Kinetics (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the enzyme with this compound as the substrate.[9][10]

1. Procedure:

  • Follow the general assay protocol (Protocol 1).

  • Vary the concentration of this compound over a wide range (e.g., 0.2x to 5x the estimated Km).[9] At least 8 different substrate concentrations are recommended.[9]

  • Keep the enzyme concentration constant and in the linear range of activity.

  • Measure the initial reaction velocity (v₀) at each substrate concentration. This is achieved by taking measurements at multiple time points early in the reaction to ensure linearity.

  • Data Analysis: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.[8][10] Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[10]

start Start: Prepare Reagents setup Set up reactions with varying [this compound] start->setup incubate Incubate at optimal temperature setup->incubate measure Measure initial velocity (v₀) at each concentration incubate->measure plot Plot v₀ vs. [S] measure->plot fit Fit data to Michaelis-Menten equation plot->fit results Determine Km and Vmax fit->results

Figure 2: Workflow for determining enzyme kinetic parameters.

Analytical Methods for Monitoring Deacetylation

The choice of analytical method will depend on the available instrumentation, the desired sensitivity, and the specific information required (e.g., overall deacetylation vs. regioselectivity).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the substrate and its deacetylated products.[11]

  • Principle: The reaction mixture is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). The substrate and products are separated based on their polarity and detected by a UV detector (if the compounds have a chromophore) or a refractive index detector.

  • Advantages: High resolution, allows for the separation of different deacetylated intermediates, and provides quantitative data.

  • Disadvantages: Requires specialized equipment, can be time-consuming for sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can directly monitor the deacetylation reaction by observing the disappearance of acetyl proton signals and the appearance of new signals from the deacetylated product.[11][12]

  • Principle: The acetyl groups of this compound have characteristic signals in the ¹H NMR spectrum. Upon deacetylation, these signals decrease in intensity, and new signals corresponding to the protons of the deacetylated raffinose appear.

  • Advantages: Provides detailed structural information, can reveal the regioselectivity of the enzymatic reaction, and is non-destructive.

  • Disadvantages: Lower sensitivity compared to other methods, requires a high concentration of the substrate, and access to an NMR spectrometer is necessary.

pH-Based Assays

The release of acetic acid during the deacetylation reaction leads to a decrease in the pH of the reaction mixture. This can be monitored using a pH indicator or a pH electrode.

  • Principle: A pH indicator that changes color in the expected pH range is included in the reaction mixture. The change in absorbance is monitored spectrophotometrically.

  • Advantages: Simple, continuous assay format, and suitable for high-throughput screening.

  • Disadvantages: Can be affected by the buffering capacity of the assay solution, and may not be suitable for all pH ranges.

Coupled Enzyme Assays

The released acetic acid can be quantified using a series of coupled enzymatic reactions that lead to a detectable change in absorbance or fluorescence. For example, acetate can be converted to acetyl-CoA by acetyl-CoA synthetase, and the subsequent reactions can be coupled to the oxidation or reduction of NAD(P)H, which can be monitored spectrophotometrically at 340 nm.[13]

  • Principle: The product of the primary enzymatic reaction (acetic acid) is a substrate for a second enzyme, which in turn produces a detectable signal.

  • Advantages: High sensitivity and specificity.

  • Disadvantages: Requires additional enzymes and reagents, and the assay conditions must be compatible with all enzymes in the system.

Applications in Drug Development

The study of carbohydrate deacetylation has significant implications for drug development.[14][]

  • High-Throughput Screening (HTS): The assays described here can be adapted for HTS of compound libraries to identify novel inhibitors of carbohydrate esterases or other deacetylases.

  • Prodrug Activation: Acetylated carbohydrates can be designed as prodrugs that are activated by specific deacetylases at the target site. This compound can serve as a model substrate for studying the enzymes involved in such activation.

  • Understanding Disease Mechanisms: Aberrant deacetylation is implicated in various diseases.[16] Studying the interaction of enzymes with complex substrates like this compound can provide insights into these pathological processes.

Troubleshooting

ProblemPossible CauseSolution
No or low enzyme activity Enzyme is inactive.Check enzyme storage conditions and activity with a known substrate.
Substrate is not soluble.Ensure the DMSO concentration is sufficient to solubilize the substrate, but not high enough to inhibit the enzyme.
Assay conditions are not optimal.Optimize pH, temperature, and buffer components.
High background signal Spontaneous hydrolysis of the substrate.Run a no-enzyme control to determine the rate of spontaneous hydrolysis.
Contaminating enzymes in the preparation.Purify the enzyme further.[16]
Inconsistent results Pipetting errors.Use calibrated pipettes and proper technique.
Instability of reagents.Prepare fresh solutions of substrate and enzyme.

Conclusion

This compound is a promising and versatile substrate for the study of enzymatic deacetylation. Its complex, multi-acetylated structure provides a unique tool for characterizing the activity, specificity, and kinetics of a wide range of hydrolases. The protocols and analytical methods detailed in this application note offer a robust framework for researchers to explore the potential of this substrate in basic research, enzyme characterization, and drug discovery applications.

References

  • Workman, J. L., & Seto, E. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 626, 219-233.
  • Lárez-Velásquez, C., et al. (2023). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Polymers, 15(1), 169.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • Bessaguet, F., et al. (2021). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. Molecules, 26(16), 4937.
  • ResearchGate. (n.d.). Enzymatic digestibility (reducing sugar yield) of 2 % (w/w) untreated.... Retrieved from [Link]

  • Li, H., et al. (2022). Accurate Determination of the Degree of Deacetylation of Chitosan Using UPLC–MS/MS. Journal of Analytical Methods in Chemistry, 2022, 6680168.
  • National Center for Biotechnology Information. (n.d.). Raffinose undecaacetate. PubChem Compound Summary for CID 3083963. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11722138. Retrieved from [Link]

  • Smith, B. C., & Denu, J. M. (2009). Enzymatic assays for NAD-dependent deacetylase activities. Methods in Enzymology, 463, 605-620.
  • Li, Y., et al. (2022).
  • Schmidt, A., et al. (2023). Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. Gut Microbes, 15(1), 2200228.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • Contesini, F. J., et al. (2018). Direct Monitoring of Biocatalytic Deacetylation Reactions by 1H NMR Reveals Fine Details of Substrate Specificity.
  • Martin, B. R., & Seto, E. (2017). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology, 1510, 219-233.
  • Wu, T., et al. (2017). Determination of the Deacetylation Degree of Chitooligosaccharides. Marine Drugs, 15(11), 332.
  • LibreTexts. (2022). 5.4: Enzyme Kinetics. Biology LibreTexts. Retrieved from [Link]

  • Santos-Moriano, P., et al. (2018). Enzymatic production of fully deacetylated chitooligosaccharides and their neuroprotective and anti-inflammatory properties.
  • Shoseyov, O., et al. (2013). A New Family of Carbohydrate Esterases Is Represented by a GDSL Hydrolase/Acetylxylan Esterase from Geobacillus stearothermophilus. Journal of Biological Chemistry, 288(15), 10568-10576.
  • ResearchGate. (n.d.). Selective 1-O-Deacetylation of Carbohydrate Using Polymer-Bound Benzylamine. Retrieved from [Link]

  • Perz, V., et al. (2017). Enzymatic Systems for Cellulose Acetate Degradation.
  • van Berkel, W. J. H., & Westphal, A. H. (2018).
  • Chen, Y., et al. (2023). Efficient Degradation for Raffinose and Stachyose of a β-D-Fructofuranosidase and Its New Function to Improve Gel Properties of Coagulated Fermented-Soymilk. Foods, 12(8), 1689.
  • Zhang, P., et al. (2022). Screening of Acetyl Donors and the Robust Enzymatic Synthesis of Acetyl-CoA by 10-Deacetylbaccatin III-10-β-O-acetyltransferase. International Journal of Molecular Sciences, 23(15), 8493.
  • Peterson, D. J., & Fierke, C. A. (2017). Purification of metal-dependent lysine deacetylases with consistently high activity.
  • Tzani, A., et al. (2024). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. International Journal of Molecular Sciences, 25(15), 7987.
  • University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]

  • Hu, G., et al. (2018). Deacetylation mechanism of histone deacetylase 8: insights from QM/MM MP2 calculations. Physical Chemistry Chemical Physics, 20(11), 7434-7443.
  • Yang, Y., & Wang, X. (2011). Lipase-Catalyzed Cellulose Acetylation in Aqueous and Organic Media. Journal of Applied Polymer Science, 121(3), 1634-1640.
  • University of Texas at Austin. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]

  • Gonçalves, M., et al. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development.

Sources

Application Notes & Protocols: d-Raffinose Undecaacetate as a Versatile Precursor in Synthetic Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of d-Raffinose Undecaacetate

In the intricate field of synthetic carbohydrate chemistry, the strategic selection of starting materials is paramount to the successful assembly of complex glycans and glycoconjugates. d-Raffinose, a naturally occurring trisaccharide composed of galactose, glucose, and fructose, serves as a valuable chiral building block.[1][2] Its peracetylated form, this compound, is an exceptionally stable, crystalline solid that offers significant advantages as a precursor. The eleven acetyl groups serve as robust protecting groups for the hydroxyl functionalities, preventing unwanted side reactions and allowing for precise, regioselective manipulation of the carbohydrate scaffold.[3]

This guide provides an in-depth exploration of this compound's role as a versatile precursor. We will detail its conversion into valuable glycosyl donors and provide field-tested protocols for its application, moving beyond simple procedural steps to explain the critical chemical principles that ensure experimental success.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C40H54O27PubChem[4][5]
Molecular Weight 966.8 g/mol PubChem[4][5]
Appearance White to off-white crystalline powder---
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; Insoluble in water---

The Central Role of Acetyl Groups: Protection and Activation

The utility of this compound hinges on the dual nature of its acetyl protecting groups.

  • Protection: Acetylation renders the numerous hydroxyl groups of raffinose inert to a wide range of reaction conditions. This stability is crucial during multi-step syntheses, allowing chemists to perform modifications at other parts of a molecule without disturbing the carbohydrate core.

  • Activation: While stable, the acetyl group at the anomeric position (the carbon involved in the glycosidic bond) can be selectively replaced. This transformation is the gateway to converting the stable, fully protected sugar into a reactive glycosyl donor , the key species that transfers the carbohydrate unit to an acceptor molecule (a process known as glycosylation).[6][7]

The overall strategy, therefore, involves leveraging the stability of the peracetylated form for handling and initial synthetic steps, followed by targeted activation to prepare for the critical glycosylation reaction.

G cluster_0 Workflow: From Precursor to Product A This compound (Stable Precursor) B Activation Step (e.g., Bromination, Thiolysis) A->B Reagents: HBr/AcOH or Thiol/Lewis Acid C Activated Raffinose Derivative (Glycosyl Donor) B->C E Glycosylation Reaction C->E D Glycosyl Acceptor (Aglycone, another sugar, etc.) D->E F Target Glycoconjugate E->F Promoter: AgOTf, NIS/TfOH, etc.

Caption: General workflow for utilizing this compound in glycosylation.

Application Note I: Global Deacetylation via Zemplén Conditions

One of the most fundamental transformations is the complete removal of all acetyl groups to yield the native d-Raffinose. This is often necessary for final product generation or for analytical comparison. The Zemplén deacetylation is the gold-standard method, utilizing a catalytic amount of sodium methoxide in methanol.

Causality Behind the Method: The reaction is a base-catalyzed transesterification. The methoxide ion (CH₃O⁻) is a potent nucleophile that attacks the carbonyl carbon of the acetate esters. This forms a tetrahedral intermediate which then collapses, releasing the hydroxyl group of the sugar and forming methyl acetate. The process is catalytic because the methoxide is regenerated, allowing a small amount to deprotect the entire molecule. Its key advantage is the mild, room-temperature conditions that prevent degradation of the sensitive glycosidic linkages within the trisaccharide structure.

Protocol 3.1: Zemplén Deacetylation of this compound

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium metal (or a 0.5 M solution of Sodium Methoxide in Methanol)

  • Dowex® 50WX8 or Amberlite® IR120 (H⁺ form) resin

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) supplies (Silica plates, developing chamber)

  • TLC stain (e.g., ceric ammonium molybdate or p-anisaldehyde)

Procedure:

  • Dissolution: Dissolve this compound (1.0 g, approx. 1.03 mmol) in a mixture of anhydrous Dichloromethane (10 mL) and anhydrous Methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar. Stir until fully dissolved.

  • Catalyst Preparation: Prepare a fresh solution of ~0.5 M sodium methoxide in methanol. Safety Note: Sodium reacts violently with water. Handle with extreme care under an inert atmosphere. Alternatively, use a commercially available solution.

  • Initiation: Add the sodium methoxide solution dropwise to the stirring sugar solution until the pH is between 9-10 (check with pH paper). Typically, 0.1 equivalents (approx. 200 µL of a 0.5M solution) is sufficient.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Eluent System: A typical system is Ethyl Acetate/Methanol/Water (7:2:1).

    • Visualization: The starting material (undecaacetate) is non-polar and will have a high Rf value. The fully deprotected raffinose is highly polar and will barely move from the baseline (Rf ≈ 0). The reaction is complete when the starting material spot has completely disappeared. This usually takes 1-3 hours at room temperature.

  • Neutralization: Once the reaction is complete, add acidic ion-exchange resin (e.g., Dowex® 50WX8) to the reaction mixture until the pH becomes neutral (~7). This step quenches the reaction by removing sodium ions.

  • Work-up: Filter off the resin and wash it thoroughly with methanol. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purification: The resulting white solid is typically pure d-Raffinose. It can be further purified by recrystallization from methanol/water if necessary.

Application Note II: Synthesis of a Glycosyl Donor Precursor

To use this compound in synthesis, it must first be converted into a glycosyl donor. A common and versatile class of donors are thioglycosides . These are stable enough for purification but can be readily "activated" in the presence of specific promoters to drive the glycosylation reaction.

Causality Behind the Method: The conversion to a thioglycoside involves replacing the anomeric acetate. This is typically achieved using a thiol (like thiophenol or ethanethiol) and a Lewis acid catalyst (such as BF₃·OEt₂). The Lewis acid coordinates to the oxygen of the anomeric acetate, making it a better leaving group. The thiol then attacks the anomeric carbon, displacing the activated acetate and forming the thioglycoside with high stereoselectivity, often favoring the 1,2-trans product due to neighboring group participation from the C2-acetate.

Protocol 4.1: Preparation of a Phenylthio-Raffinose Donor

Materials:

  • This compound

  • Thiophenol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 g, approx. 1.03 mmol) in anhydrous DCM (20 mL) in a flame-dried flask. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add thiophenol (1.2 equivalents) to the solution, followed by the slow, dropwise addition of BF₃·OEt₂ (2.0 equivalents).

  • Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over 4-6 hours. Monitor the reaction by TLC (Eluent: Hexanes/Ethyl Acetate 2:1) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring it into a stirred, cold solution of saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is a viscous oil. Purify by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the peracetylated phenylthio-raffinose derivative as a white foam.

G cluster_1 Thioglycoside Synthesis Pathway Start This compound (Anomeric Acetate) Reagents Thiophenol (R-SH) + BF₃·OEt₂ (Lewis Acid) Intermediate Activated Complex (Anomeric position is electrophilic) Start->Intermediate Lewis Acid Activation Product Peracetylated Thio-Raffinose (Stable Glycosyl Donor) Intermediate->Product Nucleophilic Attack by Thiol

Caption: Key steps in the conversion to a thioglycoside donor.

References

  • PubChem (2024). this compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (2015). O-Glycosyl Donors. Available at: [Link]

  • MDPI (2020). Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of C-atalysis in Reactivity and Selectivity. Available at: [Link]

  • Wikipedia (2024). Raffinose. Available at: [Link]

  • PMC (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. National Center for Biotechnology Information. Available at: [Link]

  • PubChem (2024). Raffinose undecaacetate. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: High-Yield Deacetylation of D-Raffinose Undecaacetate via Zemplén Transesterification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The deprotection of D-Raffinose Undecaacetate to obtain D-Raffinose is a fundamental transformation in carbohydrate chemistry, often serving as the final step in the purification of raffinose from natural sources or synthetic mixtures. While seemingly simple, the presence of the acid-labile


-D-fructofuranoside  linkage (the sucrose unit) within the raffinose trisaccharide demands a protocol that strictly avoids acidic conditions and high temperatures.

This guide details a robust Zemplén deacetylation protocol. Unlike aqueous hydrolysis, which consumes stoichiometric base and generates difficult-to-remove salts, this method utilizes catalytic sodium methoxide (NaOMe) in anhydrous methanol. This approach drives a transesterification equilibrium, transferring acetyl groups from the sugar to the solvent (forming methyl acetate) while maintaining the integrity of the glycosidic bonds.

Key Advantages of this Protocol:
  • Salt-Free Workup: Uses ion-exchange resin for neutralization, eliminating the formation of inorganic salts (e.g., NaCl, NaOAc) that are notoriously difficult to separate from polar sugars.

  • Glycosidic Stability: Operates under mild alkaline conditions, preserving the sensitive fructosidic bond.

  • Scalability: The process is fully scalable from milligram to kilogram quantities.

Chemical Mechanism

The reaction proceeds via a base-catalyzed transesterification. The methoxide ion (


) acts as a nucleophile, attacking the carbonyl carbon of the acetyl ester. This forms a tetrahedral intermediate which collapses to release the sugar hydroxyl group and methyl acetate.

Crucially, the methoxide is regenerated in the process, requiring only catalytic quantities (typically 0.01 – 0.1 equivalents per acetyl group).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific removal of the acetyl protecting group.

ZemplenMechanism sub Raffinose-OAc (Substrate) inter Tetrahedral Intermediate sub->inter Formation cat NaOMe (Catalyst) cat->sub Nucleophilic Attack prod Raffinose-OH (Product) inter->prod Elimination byprod Methyl Acetate (Byproduct) inter->byprod Release prod->cat Regeneration of MeO-

Figure 1: The catalytic cycle of Zemplén transesterification. Note that the methoxide catalyst is regenerated, allowing for low loading.

Materials & Equipment

Reagents
ComponentGrade/SpecificationRole
This compound >98% PuritySubstrate
Methanol (MeOH) Anhydrous (<50 ppm H₂O)Solvent / Reactant
Sodium Methoxide (NaOMe) 0.5M in MeOH (or solid)Catalyst
Amberlite® IR-120 (H+) Strong Acid Cation ExchangeNeutralization / Quench
Ethanol (EtOH) AbsoluteCrystallization Co-solvent
Equipment
  • Round-bottom flask (flame-dried or oven-dried).

  • Magnetic stir bar and plate.[1]

  • Rotary Evaporator with water bath (< 40°C).

  • Vacuum filtration setup (sintered glass funnel).

  • pH paper (range 1-14).

Experimental Protocol

Phase 1: Preparation and Reaction
  • Resin Preparation (Critical):

    • Take ~5 g of Amberlite IR-120 (H+) resin per gram of substrate.

    • Wash the resin in a sintered glass funnel with Methanol (3x) to remove water and trace colorants.

    • Why: The resin is supplied wet. Introducing water into the reaction can shift the equilibrium or degrade the methoxide catalyst.

  • Dissolution:

    • In a dry round-bottom flask, dissolve This compound (1.0 eq) in Anhydrous Methanol (concentration ~0.1 M).

    • Note: If solubility is poor, mild warming (30°C) is acceptable, but cool to Room Temperature (RT) before adding catalyst.

  • Catalyst Addition:

    • Add NaOMe solution dropwise until the pH reaches 9–10 (check with wetted pH paper).

    • Typically, 0.1 – 0.2 equivalents of NaOMe relative to the sugar (not per acetyl group) is sufficient.

    • Observation: The solution should remain clear. Turbidity indicates moisture contamination or salt formation.

  • Reaction Monitoring:

    • Stir at Room Temperature (20–25°C).

    • Monitor via TLC (Silica Gel 60).

    • Mobile Phase: Ethyl Acetate : Methanol : Water (6:3:1).

    • Visualization: Sulfuric acid charring (Raffinose does not UV absorb).

    • Endpoint: Disappearance of the fast-moving starting material (Rf ~0.8) and appearance of the baseline spot (Raffinose, Rf ~0.1). Reaction time is typically 1–4 hours.

Phase 2: Neutralization and Workup
  • Quenching (The "Self-Validating" Step):

    • Add the pre-washed Amberlite IR-120 (H+) resin directly to the reaction flask.

    • Stir gently until the pH becomes neutral (pH 6.5 – 7.0 ).

    • Warning: Do NOT overshoot to acidic pH (< 5). Prolonged exposure to acid will hydrolyze the sucrose unit into glucose and fructose.

    • Mechanism:[2][3][4] The resin captures the

      
       ions, releasing 
      
      
      
      which combines with
      
      
      to form MeOH. The solution is now salt-free.
  • Filtration:

    • Filter off the resin using a sintered glass funnel.

    • Wash the resin bed with small portions of MeOH to recover entrained sugars.

  • Concentration:

    • Concentrate the filtrate under reduced pressure (Rotovap) at < 40°C.

    • Do not evaporate to dryness if the syrup is extremely viscous; trace solvent helps in crystallization.

Phase 3: Crystallization
  • Crystallization:

    • Dissolve the thick syrup in a minimum amount of warm water (or 90% EtOH).

    • Add Ethanol dropwise until slight turbidity persists.

    • Allow to stand at 4°C overnight.

    • D-Raffinose typically crystallizes as the pentahydrate .

Workflow Visualization

Workflow Start Start: Raffinose-OAc in Anhydrous MeOH Cat Add Cat. NaOMe (pH 9-10) Start->Cat React Stir RT (1-4h) Monitor TLC Cat->React Quench Add Amberlite IR-120 (H+) Target pH 7.0 React->Quench Complete Conversion Filter Filter Resin (Remove Na+) Quench->Filter Neutralized Cryst Crystallize (EtOH/H2O) Filter->Cryst Filtrate Final Final Product: D-Raffinose Pentahydrate Cryst->Final

Figure 2: Operational workflow for the deacetylation process. Color coding indicates critical control points (Red = Quench).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Moisture in MeOH deactivating catalyst.Add fresh NaOMe (0.05 eq). Ensure system is under Argon/Nitrogen.
Product Hydrolysis pH too low during quench; Acidic resin exposure too long.Monitor pH strictly. Filter resin immediately once neutral.
Yellowing of Solution "Peeling" reactions (base degradation) due to high pH/Temp.Keep Temp < 25°C. Do not exceed pH 10.
No Crystallization Syrup too concentrated or impure.Redissolve in minimal water, add EtOH slowly. Seed with authentic Raffinose if available.

References

  • Zemplén, G. (1927). Berichte der deutschen chemischen Gesellschaft. The foundational text on sodium methoxide catalyzed deacetylation.[5][6]

  • Chemistry Online. (2023). Zemplén deacetylation mechanism and general reaction scheme. Retrieved from

  • National Institutes of Health (NIH). (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols. Retrieved from

  • Royal Society of Chemistry. Green Chemistry: Zemplén deacylation in laboratory and industry. Retrieved from

  • Reddy, A., et al. (2016).[7] Efficient purification and characterization of raffinose family oligosaccharides. ResearchGate. Retrieved from

Sources

Application Note & Protocols: Assessing the Cell Permeability of Acetylated Oligosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Cellular Barrier

Oligosaccharides are pivotal players in a myriad of biological processes, from cell recognition and signaling to immune responses. Their therapeutic potential is vast, yet their utility is often hampered by a fundamental challenge: poor cell membrane permeability. The hydrophilic nature of their numerous hydroxyl groups prevents efficient passive diffusion across the lipophilic cell membrane.

A highly effective strategy to overcome this barrier is the per-O-acetylation of the oligosaccharide. This process masks the polar hydroxyl groups with nonpolar acetyl esters, dramatically increasing the molecule's lipophilicity.[1] This chemical modification essentially converts the oligosaccharide into a "pro-drug" that can readily diffuse into the cell. Once inside the cytosol, ubiquitous intracellular esterases efficiently cleave the acetyl groups, liberating and trapping the native, biologically active oligosaccharide.[2][3] This approach has revolutionized the study of glycobiology and opened new avenues for therapeutic development.

This guide provides a comprehensive overview of the principles and detailed protocols for quantifying the cell permeability and subsequent bioactivity of acetylated oligosaccharides.

The Mechanism: A Trojan Horse Strategy

The enhanced permeability of acetylated oligosaccharides relies on a two-step mechanism that leverages the cell's own machinery.

  • Passive Diffusion: The acetylated, lipophilic oligosaccharide diffuses across the cell membrane, moving down its concentration gradient from the extracellular space into the cytosol. This process is generally independent of specific transporters.

  • Intracellular Trapping: Cytosolic esterases recognize and hydrolyze the ester bonds of the acetyl groups. This deacetylation process restores the polar hydroxyl groups, converting the oligosaccharide back to its native, hydrophilic form. This charged molecule is now unable to diffuse back across the membrane and is effectively trapped within the cell, where it can be utilized by metabolic pathways.[3]

This elegant mechanism allows for significant intracellular accumulation of the desired carbohydrate, far exceeding what is possible with the unmodified parent molecule.

Mechanism cluster_0 cluster_1 extracellular Extracellular Space acetyl_oligo_ext Acetylated Oligosaccharide (Lipophilic) membrane Cell Membrane (Lipophilic Barrier) acetyl_oligo_int Acetylated Oligosaccharide membrane->acetyl_oligo_int cytosol Cytosol acetyl_oligo_ext->membrane Passive Diffusion esterases Cytosolic Esterases acetyl_oligo_int->esterases Deacetylation native_oligo Native Oligosaccharide (Hydrophilic & Trapped) esterases->native_oligo metabolism Metabolic Pathways native_oligo->metabolism

Caption: Mechanism of acetylated oligosaccharide uptake and intracellular trapping.

Experimental Design & Key Considerations

A robust study of cell permeability requires careful planning. The choice of assay, cell line, and controls is critical for generating reliable and interpretable data.

  • Choosing a Cell Model: The cell line should be relevant to the biological question. For example, Caco-2 cells are a standard model for intestinal absorption, while Jurkat or primary T-cells are appropriate for immunological studies.[2][4]

  • Compound Preparation: Acetylated oligosaccharides are often poorly soluble in aqueous media. A stock solution in a vehicle like dimethyl sulfoxide (DMSO) is typically required. Ensure the final concentration of the vehicle in the cell culture medium is low (e.g., <0.5%) to avoid solvent-induced toxicity.

  • Determining Optimal Concentration: A dose-response experiment is essential to identify a concentration that provides a measurable effect without inducing cytotoxicity.

  • Essential Controls (Self-Validation):

    • Unmodified Oligosaccharide: The parent, non-acetylated oligosaccharide should be tested in parallel to demonstrate that acetylation is necessary for the observed effect.

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the experimental group serve as the baseline.

    • Temperature Control: Running the experiment at both 37°C (physiological temperature) and 4°C is crucial. Passive diffusion is temperature-dependent but less so than active transport and endocytosis. A significantly reduced uptake at 4°C can help confirm the mechanism of entry.

    • Cell Viability Assay: Always perform a cytotoxicity assay (e.g., MTT, Annexin V/7-AAD staining) to confirm that the observed effects are not due to cell death.[3]

Protocol 1: Direct Quantification of Cellular Uptake

This protocol uses a fluorescently labeled acetylated oligosaccharide to directly measure its accumulation inside cells via flow cytometry or a plate reader.

Causality: By attaching a fluorescent tag, we can directly visualize and quantify the amount of oligosaccharide that has crossed the cell membrane. This provides a direct measure of permeability. Flow cytometry offers single-cell resolution, while a microplate reader provides high-throughput analysis of the total cell population.[5]

Direct_Uptake_Workflow cluster_0 Choose Quantification Method start Seed cells in multi-well plate (e.g., 24-well) treat Treat cells with fluorescent acetylated oligosaccharide (and controls) start->treat incubate Incubate at 37°C and 4°C for a defined time course (e.g., 1, 4, 24 hours) treat->incubate wash1 Aspirate medium and wash cells 3x with ice-cold PBS to remove extracellular compound incubate->wash1 harvest Harvest cells (e.g., with Trypsin-EDTA) wash1->harvest lyse Lyse cells in buffer (e.g., RIPA buffer) wash1->lyse flow_path For Flow Cytometry resuspend Resuspend in FACS buffer harvest->resuspend analyze_flow Analyze on Flow Cytometer (e.g., FITC/GFP channel) resuspend->analyze_flow plate_path For Plate Reader transfer Transfer lysate to a black-walled 96-well plate lyse->transfer analyze_plate Read fluorescence on a Microplate Reader transfer->analyze_plate

Caption: Workflow for the direct quantification of fluorescent oligosaccharide uptake.

A. Materials

  • Fluorescently labeled acetylated oligosaccharide (e.g., FITC-Ac-Oligo)

  • Unlabeled acetylated oligosaccharide (for competition control)

  • Unlabeled, unacetylated oligosaccharide (negative control)

  • Cell line of interest and appropriate culture medium

  • Multi-well plates (24-well or 96-well)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • FACS Buffer (PBS + 2% FBS + 1 mM EDTA)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Flow cytometer or fluorescence microplate reader

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentrations of the fluorescent acetylated oligosaccharide and controls. Include a vehicle-only control.

  • Treatment: Aspirate the old medium from the cells. Wash once with warm PBS. Add the prepared treatment media to the respective wells.

  • Incubation: Place one plate in a 37°C incubator and a parallel plate at 4°C (e.g., in a cold room or on ice). Incubate for the desired time points (e.g., 1, 4, 24 hours).

  • Washing: After incubation, immediately place the plates on ice. Aspirate the treatment media and wash the cells three times with ice-cold PBS to thoroughly remove any extracellular compound.

  • Quantification (Choose one):

    • Flow Cytometry: Harvest the cells using an appropriate method (e.g., trypsinization). Resuspend in ice-cold FACS buffer. Analyze the fluorescence intensity on a flow cytometer.

    • Microplate Reader: Add cell lysis buffer to each well and incubate on ice for 15 minutes. Transfer the lysate to a black, clear-bottom 96-well plate. Measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths.

C. Data Presentation & Interpretation

Summarize the mean fluorescence intensity (MFI) from flow cytometry or the relative fluorescence units (RFU) from the plate reader in a table.

ConditionConcentrationTemp (°C)Mean Fluorescence (MFI/RFU)
Vehicle ControlN/A37Baseline
Unacetylated-Oligo50 µM37~Baseline
Acetylated-Oligo 50 µM 37 High Signal
Acetylated-Oligo50 µM4Reduced Signal
Acetylated-Oligo10 µM37Intermediate Signal
Acetylated-Oligo100 µM37Higher Signal

A high signal for the acetylated oligosaccharide at 37°C compared to the unacetylated version and the 4°C control validates efficient, temperature-dependent uptake driven by acetylation.

Protocol 2: Trans-epithelial Permeability Assay

This protocol assesses the ability of an acetylated oligosaccharide to traverse a confluent monolayer of epithelial cells, mimicking an in vivo barrier like the intestinal wall.[6]

Causality: This assay does not measure uptake into cells, but rather transport across a cellular barrier. It is the gold standard for predicting in vivo absorption of drugs and nutrients.[4] Trans-Epithelial Electrical Resistance (TEER) is used to validate the integrity of the cell monolayer; a high TEER value indicates tight cell-cell junctions, forming a proper barrier.

Transwell_Workflow start Seed epithelial cells (e.g., Caco-2) on porous membrane of a Trans-well insert culture Culture for ~21 days until a differentiated monolayer forms start->culture teer Monitor monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER) culture->teer plateau Proceed when TEER values plateau at a high resistance teer->plateau treat Add acetylated oligosaccharide to the apical (upper) chamber plateau->treat incubate Incubate at 37°C treat->incubate sample Collect samples from the basolateral (lower) chamber at various time points incubate->sample quantify Quantify oligosaccharide concentration in basolateral samples (e.g., using LC-MS/MS) sample->quantify

Sources

Troubleshooting & Optimization

Challenges in the complete acetylation of raffinose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Complete Acetylation of Raffinose

Introduction: The "Undecaacetate" Challenge

Raffinose is a non-reducing trisaccharide composed of galactose, glucose, and fructose (


).[1][2][3][4][5] Achieving complete peracetylation (converting all 11 hydroxyl groups to acetate esters) is notoriously difficult due to significant steric bulk and the molecule's high polarity.

Incomplete acetylation results in "syrups" rather than crystals, complicating purification and analysis. This guide addresses the specific kinetic and solubility barriers preventing the formation of pure Raffinose Undecaacetate.

Module 1: Reaction Kinetics & Reagent Selection
The Problem: Steric Hindrance at Secondary Hydroxyls

Raffinose contains 11 hydroxyl groups. While primary -OH groups acetylate rapidly, the secondary -OH groups—particularly those near the glycosidic linkages—suffer from steric crowding. Standard conditions often stall at the deca-acetate stage, leaving one stubborn hydroxyl group unreacted.

Troubleshooting Logic: Catalyst Selection
Catalyst SystemMechanismProsCons
Pyridine /

Base catalysisSolubilizes polar raffinose well; standard method.Slow for hindered -OH; difficult to remove pyridine traces.
NaOAc /

Anionic activationHigh temperature (reflux) overcomes steric barriers.Risk of glycosidic bond cleavage (charring); racemization.
DMAP / Pyridine Nucleophilic catalysisGold Standard. Hyper-nucleophilic acetyl-DMAP intermediate accelerates reaction

x.
DMAP is toxic; requires careful quenching.
Lewis Acids (

,

)
Carbonyl activationMild conditions; solvent-free options available.Can cause anomerization or hydrolysis if wet.
Visualizing the DMAP Catalytic Cycle

The following diagram illustrates why DMAP is essential for pushing the reaction to completion by forming a super-reactive N-acetylpyridinium intermediate.

DMAP_Mechanism Ac2O Acetic Anhydride Inter N-Acetylpyridinium (Super-Electrophile) Ac2O->Inter Nucleophilic Attack by DMAP Acetate Acetate Ion Ac2O->Acetate DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Catalyst Regenerated Product Raffinose-OAc (Acetylated) Inter->Product Rapid Transfer of Acetyl Group Raff_OH Raffinose-OH (Sterically Hindered) Raff_OH->Product

Caption: DMAP acts as a nucleophilic transfer agent, generating a highly reactive intermediate that overcomes the steric hindrance of raffinose's secondary hydroxyls.

Module 2: Solubility & Aggregation (The "Goo" Phase)
FAQ: Why does my reaction turn into a solid block or sticky gum?

A: This is a polarity inversion issue.

  • Starting Material: Raffinose is highly polar (water-soluble).

  • Product: Raffinose Undecaacetate is non-polar (organic-soluble).

  • The Trap: If you use a non-polar solvent (like DCM) too early, the starting material won't dissolve. If you use only acetic anhydride, the intermediate acetates may precipitate as a gum before the reaction finishes, trapping unreacted sites inside the solid matrix.

Solution: Use Pyridine as both solvent and base.[2] It dissolves both the polar sugar and the non-polar product, maintaining a homogeneous phase throughout the transition.

Module 3: Standard Operating Procedure (SOP)

Protocol: DMAP-Catalyzed Peracetylation of Raffinose Target: Raffinose Undecaacetate (


)
  • Pre-Drying (CRITICAL):

    • Raffinose pentahydrate is the common commercial form. You must remove water.

    • Action: Dry raffinose in a vacuum oven at 60°C over

      
       for 24 hours. Water consumes acetic anhydride and hydrolyzes the product.
      
  • Reaction Setup:

    • Suspend dried Raffinose (1.0 eq, 1 mmol) in anhydrous Pyridine (10 mL).

    • Add DMAP (0.1 eq) as a catalyst.

    • Cool to 0°C (ice bath).

    • Add Acetic Anhydride (22.0 eq – 2.0 eq per hydroxyl group) dropwise.

  • Execution:

    • Allow to warm to Room Temperature (RT).

    • Stir for 18–24 hours.

    • Checkpoint: The solution should be clear and homogeneous. If cloudy, add more pyridine.

  • Quenching & Workup:

    • Pour mixture into Ice Water (200 mL) with vigorous stirring.

    • Observation: The product should precipitate as a white solid or sticky oil.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with:

      • 1M HCl (to remove Pyridine/DMAP).

      • Sat.

        
         (to remove excess acetic acid).
        
      • Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Ethyl Acetate/Hexane).

Module 4: Troubleshooting & Analysis
Diagnostic Logic Tree

Use this flow to diagnose purity issues based on NMR or TLC data.

Troubleshooting Start Analyze Product (1H NMR / TLC) Broad Broad/Messy Signals? Start->Broad OH_Signal Signal at >3.0 ppm (Broad Singlet)? Broad->OH_Signal Yes Diag3 Pure Undecaacetate Broad->Diag3 No (Sharp Signals) Anomeric Multiple Anomeric Signals? OH_Signal->Anomeric No Diag1 Incomplete Acetylation (Syrup) OH_Signal->Diag1 Yes (Free -OH remains) Diag2 Hydrolysis/Bond Cleavage Anomeric->Diag2 Yes (Glycosidic bond broke) Anomeric->Diag3 No (Raffinose is Non-Reducing)

Caption: Diagnostic flow for interpreting NMR data. Note that Raffinose is non-reducing; multiple anomeric signals indicate degradation, not mutarotation.

FAQs: Analytical Anomalies

Q: I see multiple peaks in the anomeric region (4.5 - 5.5 ppm). Is this mutarotation? A: NO. Raffinose is a non-reducing sugar (sucrose derivative). It does not mutarotate.

  • Diagnosis: If you see multiple anomeric sets, you have likely hydrolyzed the glycosidic bonds (probably the Fructose-Glucose bond, which is acid-labile).

  • Cause: Your reaction got too hot or your workup was too acidic.

Q: My product is a syrup, not a solid. Why? A: Traces of solvent (Pyridine) or incomplete acetylation (Deca-acetate impurities) prevent crystallization.

  • Fix: Perform a "co-evaporation" with Toluene to remove Pyridine azeotropically. Then attempt recrystallization from hot Ethanol.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

  • Kumari, A., et al. (2025).[5] Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation.[6][7] Asian Journal of Chemistry.

  • Balakrishnan, P., et al. (2021).[5] O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). NIH / GlycoPOD.

Sources

Technical Support: Troubleshooting Incomplete Acetylation of D-Raffinose

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Carbohydrate Chemistry Division Subject: Diagnostic & Resolution Guide for D-Raffinose Peracetylation

Executive Summary: The Chemistry of the Challenge

The acetylation of D-Raffinose (


-D-Gal-(1

6)-

-D-Glu-(1

2)-

-D-Fru) is a deceptively simple transformation often complicated by the physical state of the starting material. The target molecule, Raffinose Undecaacetate , requires the protection of 11 free hydroxyl groups .

The most frequent cause of failure is not chemical reactivity, but stoichiometric misalignment caused by the hydration state of the starting material. Commercial D-Raffinose is supplied as a pentahydrate (


). If unaccounted for, these water molecules hydrolyze the acetic anhydride reagent, generating massive exotherms and consuming the acylating agent before it reaches the sugar.

This guide provides a self-validating protocol to ensure complete conversion and high purity.

The "Gold Standard" Protocol

Do not deviate from this baseline unless specific constraints exist. This protocol accounts for the pentahydrate water content and steric bulk of the trisaccharide.

Reagents & Stoichiometry
ComponentFunctionMolar Equiv.[1] (vs. Raffinose)Notes
D-Raffinose

5

Substrate1.0Must be dried or excess reagent used.
Acetic Anhydride (

)
Reagent40.0 11 for OH groups + 10 for

+ Excess.
Pyridine Solvent/Base~10 mL per gramActs as solvent and proton scavenger.
DMAP Catalyst0.1 (10 mol%)Nucleophilic catalyst; essential for steric bulk.
Step-by-Step Workflow

AcetylationWorkflow Start Start: D-Raffinose Pentahydrate Drying Step 1: Dehydration Azeotrope with Pyridine (2x) or Vacuum Oven (60°C) Start->Drying Reaction Step 2: Acetylation Add Pyridine + Ac2O + DMAP Temp: 0°C -> RT (16h) Drying->Reaction anhydrous sugar Check Checkpoint: TLC Analysis (Is SM consumed?) Reaction->Check Check->Reaction No (Add heat/time) Quench Step 3: Quench Add MeOH (0°C) to destroy excess Ac2O Check->Quench Yes Workup Step 4: Workup Dilute with DCM -> Wash with HCl/CuSO4 -> Dry -> Concentrate Quench->Workup Final Target: Raffinose Undecaacetate Workup->Final

Figure 1: Optimized workflow for the peracetylation of D-Raffinose, emphasizing the critical dehydration step.

Troubleshooting Dashboard
Issue 1: "My product is a mixture of partially acetylated sugars."

Diagnosis: Incomplete reaction due to steric hindrance or reagent exhaustion .

  • The Cause: If you used the theoretical stoichiometry (11 equiv.) on the pentahydrate, the water consumed 10 equivalents of

    
     immediately. You are left with only 1 equivalent for 11 hydroxyls.
    
  • The Fix:

    • Reload: Add another 10-15 equivalents of Acetic Anhydride to the existing reaction mixture.

    • Heat: Warm the reaction to 60°C. The primary hydroxyls (C6) react fast, but the secondary hydroxyls on the fructose ring (sucrose linkage) are sterically crowded.

    • Catalyze: Ensure DMAP was added. Pyridine alone is often too slow for the bulky trisaccharide.

Issue 2: "The reaction turned black/dark brown."

Diagnosis: Sugar Caramelization (Decomposition).

  • The Cause: Adding

    
     to undried Raffinose Pentahydrate generates a violent exotherm (hydrolysis of anhydride). This heat chars the sugar in the presence of pyridine.
    
  • The Fix:

    • Prevention: Always cool the sugar/pyridine mixture to 0°C before adding acetic anhydride. Add

      
       dropwise.
      
    • Recovery: If the product is dark, dissolve in DCM and treat with activated charcoal, then filter through Celite.

Issue 3: "I cannot get rid of the Pyridine smell/residue."

Diagnosis: Pyridine entrapment.

  • The Cause: Pyridine has a high boiling point and hydrogen bonds to polar intermediates.

  • The Fix:

    • Co-evaporation: Evaporate the solvent, then add Toluene and evaporate again. Toluene forms an azeotrope with pyridine, dragging it out. Repeat 3x.

    • CuSO4 Wash: Wash the DCM organic layer with saturated aqueous Copper(II) Sulfate. Pyridine coordinates to copper, turning the aqueous layer blue and remaining in the water phase.[2]

Issue 4: "The starting material won't dissolve in Pyridine."

Diagnosis: Polarity mismatch.

  • The Cause: Raffinose is very polar; Pyridine is moderately polar.

  • The Fix:

    • It is normal for the starting material to be a suspension initially. As hydroxyl groups get acetylated, the molecule becomes lipophilic and dissolves.

    • Action: Sonicate the suspension for 15 minutes before adding reagents. If it persists, heat to 40°C.

Analytical Verification (The Proof)

How do you know it worked?

TLC (Thin Layer Chromatography)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexane (3:1) or Toluene : EtOAc (1:1).

  • Visualization: UV is useless (no chromophore). Use 10% H2SO4 in Ethanol and char with a heat gun.

    • Starting Material: Rf = 0.0 (stays at baseline).

    • Product: Rf ~ 0.4 - 0.5 (distinct dark spot).

1H NMR Interpretation (

)

You must confirm the presence of 11 Acetyl Groups .

  • Region 1.9 - 2.2 ppm: You should see a cluster of sharp singlets.

  • Integration: Set the integration of the sugar ring protons (3.5 - 5.5 ppm) to 17H (approx). The acetyl region must integrate to 33H (11 x CH3).

  • Absence of Anomers: Since Raffinose is a non-reducing sugar , you will not see splitting of the anomeric proton signals (no

    
     mixture at the reducing end).
    
Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Incomplete Incomplete Reaction (Low Rf spots on TLC) Problem->Incomplete Dark Dark/Black Color Problem->Dark Pyridine Pyridine Residue Problem->Pyridine Sol1 Add more Ac2O + Heat to 50°C Incomplete->Sol1 Sol2 Charcoal filtration + Silica Plug Dark->Sol2 Sol3 Wash w/ CuSO4 (aq) or Azeotrope w/ Toluene Pyridine->Sol3

Figure 2: Decision matrix for common acetylation failures.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • K. P. R. Kartha. "Iodine: A versatile catalyst for the peracetylation of sugars." Carbohydrate Research, 1997. Link

  • PubChem Compound Summary. "D-Raffinose Pentahydrate." National Center for Biotechnology Information. Link

  • ResearchGate Discussions. "Removal of pyridine from reaction mixtures." Link

  • Sigma-Aldrich. "Product Specification: D-(+)-Raffinose pentahydrate." Link

Sources

Preventing acetyl group migration during synthesis and purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Support Hub. Topic: Mitigation of Acyl Migration (Acetyl/Benzoyl) in Polyols and Carbohydrates. Ticket Priority: High (Irreversible Structural Isomerization).

Diagnostic Hub: Why is my acetyl group moving?

Root Cause Analysis: Acyl migration (specifically acetyl or benzoyl migration) is a thermodynamic equilibration process driven by the formation of a cyclic orthoester intermediate. It occurs most frequently in carbohydrates, glycerol derivatives (monoacylglycerols), and natural products containing vicinal diols or amino-alcohols.

The Mechanism (The "Invisible" Enemy): Under basic or Lewis-acidic conditions, a free hydroxyl group attacks the carbonyl carbon of a neighboring ester. This forms a 5- or 6-membered cyclic intermediate (orthoacid/orthoester). When this ring collapses, the acyl group may re-attach to the neighboring oxygen rather than the original one, leading to a migrated isomer (e.g., 1,2-migration or O


N migration).
Visualization: The Kinetic Pathway

Figure 1: Mechanism of Base-Catalyzed Acetyl Migration (1,2-Shift).

AcylMigration Start 1-O-Acetyl (Kinetic Product) Deprotonation Base Attack (Deprotonation of C2-OH) Start->Deprotonation pH > 7.0 Intermediate Cyclic Orthoester (Transition State) Deprotonation->Intermediate Nucleophilic Attack Collapse Ring Opening Intermediate->Collapse Re-protonation Collapse->Start Reversion (Equilibrium) End 2-O-Acetyl (Thermodynamic Product) Collapse->End Isomerization

Caption: The migration proceeds via a cyclic orthoester intermediate. Note that this process is often reversible, eventually favoring the thermodynamically more stable isomer (usually primary alcohols over secondary).

Synthesis Protocol Optimization

User Scenario: "My product isomerizes during the deprotection step."

Traditional base-catalyzed deprotection (e.g., Zemplén conditions: NaOMe/MeOH) is the most common trigger for migration if not quenched immediately.

Protocol A: Kinetic Control during Deprotection

Objective: Remove acetate groups without triggering migration of remaining esters (e.g., in selective protection strategies).

  • Temperature is Critical: Perform deacetylation at -20°C to 0°C , never at room temperature. Migration rates drop significantly at lower temperatures.

  • The "Buffer" Rule: Avoid strong bases. Use Guanidine/Guanidinium nitrate or Ammonia in MeOH at 0°C.

  • Quenching: Do not use aqueous acid (which creates local heating and acid pockets). Quench with Dowex 50W (H+ form) resin that has been pre-washed with methanol. Filter immediately.

Protocol B: Enzymatic Regioselectivity (The "Bio-Bypass")

Objective: Install or remove acyl groups with perfect regioselectivity, bypassing chemical migration triggers entirely.

Recommended Reagent:Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).[1]

StepActionRationale
Solvent System Anhydrous THF, Dioxane, or Toluene.Lipases require low water activity (

) to favor esterification over hydrolysis.
Acyl Donor Vinyl acetate or Isopropenyl acetate.The leaving group is enol/acetone, making the reaction irreversible.
Temperature 30°C - 40°C.Optimal enzymatic activity range without thermal migration.
Selectivity Primary -OH > Secondary -OH.CALB is sterically selective; it will acetylate the primary position without touching the secondary, or deacetylate the primary position selectively [1].

Purification & Isolation (The "Silica Trap")

User Scenario: "My NMR showed one spot, but after column chromatography, I have two spots."

Diagnosis: Standard Silica Gel (SiO


) is slightly acidic (pH 5-6) and possesses active Lewis acid sites (Si-OH). These sites catalyze the formation of the orthoester intermediate, causing on-column migration.
Decision Matrix: Choosing the Right Stationary Phase

Figure 2: Purification Workflow for Acyl-Sensitive Compounds.

Purification Crude Crude Reaction Mixture Check Is the Acyl Group on a Vicinal Diol? Crude->Check Standard Standard Silica Gel (Flash Chromatography) Check->Standard No (Isolated Ester) Sensitive High Risk of Migration Check->Sensitive Yes (1,2- or 1,3-Diol) Method1 Deactivated Silica (1% Et3N) Sensitive->Method1 Standard Lab Method2 Reverse Phase (C18) (Neutral pH) Sensitive->Method2 High Value/Scale Method3 Crystallization (No Stationary Phase) Sensitive->Method3 Solid Product

Caption: Decision tree to select purification methods. Avoid untreated silica for any compound with vicinal hydroxyl/amine and ester groups.

Protocol C: Preparation of Deactivated Silica (The "Buffered Column")

Objective: Neutralize surface silanols to prevent acid-catalyzed migration.

  • Slurry Preparation: Mix silica gel with your starting eluent (e.g., Hexane/EtOAc).

  • The Additive: Add 1% to 2% Triethylamine (Et

    
    N)  or Pyridine to the slurry.
    
  • Packing: Pour the column and flush with 2 column volumes (CV) of the Et

    
    N-doped solvent.
    
  • Running: Run the purification using the Et

    
    N-doped solvent system.
    
    • Note: Et

      
      N is volatile and can be removed under high vacuum. If your compound is base-sensitive, use neutral alumina  instead of silica [2].
      

Self-Validating Step (The "2D TLC" Test): Before running the column, spot your compound on a TLC plate.[2]

  • Run the plate in Solvent A (Standard).

  • Run a second plate in Solvent B (Standard + 1% Et

    
    N).
    
  • If the spot streaks or splits in A but remains tight in B, your compound requires deactivated silica.

Analytical Integrity (NMR Handling)

User Scenario: "My sample degrades in the NMR tube overnight."

CDCl


 naturally forms HCl upon exposure to light/air, creating an acidic environment that promotes migration. D

O can be slightly acidic (pD < 7).

Troubleshooting Guide:

SymptomCauseSolution
Split Peaks in 1H NMR Equilibrium between isomers (e.g., 1-OAc and 2-OAc).Buffer the Solvent. Filter CDCl

through basic alumina before use, or add a few grains of K

CO

to the tube (solid phase buffering).
Broad Signals Rapid exchange/migration on NMR timescale.Cool the Probe. Run NMR at -10°C or lower to "freeze" the equilibrium and see distinct species.
New Peaks Over Time Slow migration during acquisition.Avoid CDCl

.
Use Benzene-

(non-acidic) or Acetone-

.

Frequently Asked Questions (FAQ)

Q: Can I reverse the migration if it has already happened? A: Sometimes. Since migration is an equilibrium process, you can try to drive it back by adjusting the pH or solvent, but this is difficult. The best approach is often to fully deacetylate the mixture (remove all esters) and re-synthesize the ester using a regioselective enzyme (Protocol B).

Q: Does the size of the acyl group matter? A: Yes. Acetyl groups migrate the fastest. Pivaloyl (Pv) and Benzoyl (Bz) groups migrate much slower due to steric hindrance. If your synthesis allows, switch to Pivaloyl protection to lock the regiochemistry [3].

Q: Is migration faster in water or organic solvents? A: Migration is generally faster in polar, protic solvents (water, methanol) because they stabilize the charged transition state. It is slowest in non-polar solvents (Hexane, Toluene) [4].

References

  • Lassfolk, R., & Leino, R. (2023).[3] Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal. Link

  • Reddit ChemPros Community. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds. Link

  • Petrović, V., et al. (2002). Synthesis and Intramolecular Transesterifications of Pivaloylated Methyl α-D-Galactopyranosides. Carbohydrate Research. Link[4]

  • Li, X., et al. (2025). Study on acyl migration kinetics of partial glycerides: Dependence on temperature and water activity. ResearchGate.[5] Link

Sources

Storage and handling of d-Raffinose undecaacetate to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Handling, and Stability Maintenance of d-Raffinose Undecaacetate Document ID: TSC-GLYCO-044 Version: 2.1 (Current)[1]

Introduction: The Stability Paradox

This compound (CAS: 11116-97-5) is the peracetylated derivative of the trisaccharide raffinose.[1] Unlike its parent compound, which is highly water-soluble and prone to microbial spoilage, the undecaacetate form is lipophilic and microbially resistant.[1] However, this chemical modification introduces a specific vulnerability: ester hydrolysis .

This guide addresses the critical handling requirements to prevent the "silent degradation" of acetyl groups, which compromises analytical standards and synthetic intermediates.

Module 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining >98% purity over 12+ months.

The Moisture-Temperature Nexus

The primary degradation mechanism for this compound is deacetylation , driven by nucleophilic attack from water molecules, catalyzed by heat or trace acids/bases.[1]

ParameterSpecificationScientific Rationale
Temperature (Long Term) -20°C Arrhenius kinetics dictate that lower temperatures exponentially slow spontaneous ester hydrolysis.[1]
Temperature (Working) 2–8°C Acceptable for active use (<1 month).[1] Minimizes thermal energy available for bond cleavage.[1]
Atmosphere Inert (Ar/N₂) Prevents atmospheric moisture absorption.[1] The compound is not hygroscopic in crystalline form but is vulnerable in amorphous states.
Container Amber Glass While not photo-labile, amber glass prevents photochemical activation of trace impurities that could catalyze degradation.[1]
The Degradation Cascade (Visualization)

Understanding the failure mode is essential for prevention. The diagram below illustrates how environmental lapses lead to chemical breakdown.

DegradationPathway Safe Intact this compound (Lipophilic, Crystalline) Hydrolysis Mechanism: Ester Hydrolysis (Cleavage of Acetyl Groups) Safe->Hydrolysis Exposure Moisture Trigger: Atmospheric Moisture (>60% RH) Moisture->Hydrolysis Nucleophile Heat Catalyst: Thermal Energy (>25°C) Heat->Hydrolysis Accelerates Impurity Result: Partially Acetylated Species (Regioisomers) Hydrolysis->Impurity Loss of Acetyl AceticAcid Byproduct: Acetic Acid (Autocatalytic Agent) Hydrolysis->AceticAcid Release AceticAcid->Hydrolysis Lowers pH (Feedback Loop)

Figure 1: The Autocatalytic Hydrolysis Loop.[1] Note that the release of acetic acid lowers the local pH, further accelerating the degradation of remaining material.

Module 2: Handling & Solubilization

Incorrect solvent choice is the #1 cause of user-induced degradation.[1]

Solvent Compatibility Matrix

Unlike native raffinose, the undecaacetate is insoluble in water .

Solvent ClassStatusExamplesNotes
Chlorinated Excellent Chloroform (

), DCM
Ideal for NMR and transfer.[1] High solubility.
Esters Good Ethyl AcetateGood for TLC and purification.
Polar Aprotic Caution DMSO, DMFUse anhydrous grades only. Wet DMSO causes rapid hydrolysis over time.[1]
Alcohols Risk Methanol, EthanolAVOID for storage. Risk of transesterification (acetyl exchange) if trace base is present.[1]
Aqueous Incompatible Water, BuffersCompound will precipitate immediately.
Protocol: Safe Weighing & Transfer
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid.

  • Environment: Weigh in a low-humidity environment or glovebox if possible.[1]

  • Tools: Use anti-static spatulas.[1] Peracetylated sugars often carry static charge, making them "jump" during weighing.

  • Resealing: Purge headspace with Argon or Nitrogen before closing.[1] Parafilm is insufficient; use a tight screw cap with a PTFE liner.[1]

Module 3: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: The compound smells faintly of vinegar. Is it compromised?

  • Diagnosis: Yes. The "vinegar" smell is acetic acid, the byproduct of hydrolysis (see Figure 1).

  • Action: Run a TLC or NMR immediately. If degradation is <5%, you may be able to repurify. If strong odor persists, discard the lot as the acetic acid will accelerate further breakdown.

Q2: My NMR spectrum in


 shows small multiplets around 2.0–2.2 ppm that shouldn't be there. 
  • Diagnosis: This region typically contains the sharp singlets of the acetate methyl groups. Multiplets or "messy" baselines here indicate acetyl migration or partial deacetylation, leading to a mixture of regioisomers.

  • Action: Compare integration values. A pure undecaacetate should have a precise integration ratio corresponding to 33 protons (11 acetate groups

    
     3).[1]
    

Q3: Can I store the compound in DMSO solution at -20°C?

  • Diagnosis: Not recommended for standards. DMSO is hygroscopic and freezes at 18.5°C. Repeated freeze-thaw cycles introduce moisture, and "wet" DMSO is a known hydrolytic environment for esters.[1]

  • Action: Store as a dry solid. Prepare DMSO solutions immediately prior to biological assays.[1]

Q4: The solid has turned into a sticky gum.

  • Diagnosis: The compound has absorbed moisture and likely undergone significant hydrolysis, lowering the melting point (melting point depression).

  • Action: This is irreversible damage. The material cannot be salvaged for quantitative work.

Module 4: Emergency Repurification

If you suspect minor degradation (e.g., surface hydrolysis), use this recrystallization protocol.[1] Note: This assumes the core glycosidic bonds are intact.

Workflow Visualization: Solvent Decision

Purification Start Impure Solid Solvent Dissolve in min. vol. Hot Ethanol (Abs.) Start->Solvent Cool Slow Cooling (RT -> 4°C) Solvent->Cool Precip Crystallization Cool->Precip Filter Cold Filtration Wash with cold EtOH Precip->Filter Dry Vacuum Dry (Remove solvent traces) Filter->Dry

Figure 2: Standard Recrystallization Workflow.[1] Note: Use Absolute Ethanol to minimize water introduction.

  • Dissolution: Dissolve crude solid in a minimum amount of boiling absolute ethanol (or an Ethanol/Ethyl Acetate mix).

  • Filtration: If insoluble particles remain, filter hot.[1]

  • Crystallization: Allow to cool slowly to room temperature, then place in a fridge (4°C). Rapid cooling traps impurities.[1]

  • Collection: Filter crystals and wash with ice-cold ethanol.

  • Drying: Dry under high vacuum (<1 mbar) to remove solvent traps.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Wrodnigg, T. M., & Eder, B. (2001).[1] The Amadori rearrangement as key reaction for the synthesis of neoglycoconjugates. Topics in Current Chemistry. (General reference on carbohydrate stability and reactivity).

  • Bradbury, J. H., & Collins, J. G. (1979).[1] Approach to the structural analysis of oligosaccharides by NMR spectroscopy. Carbohydrate Research. (Source for NMR characterization of acetylated sugars).

Sources

Technical Support Center: Troubleshooting Peak Tailing in d-Raffinose Undecaacetate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You are likely here because your d-Raffinose Undecaacetate peak is exhibiting significant tailing (asymmetry factor > 1.2), compromising your resolution or quantitation.

The Science of the Problem: Unlike native raffinose, which is highly polar and water-soluble, This compound is a peracetylated derivative (Mw ~1117 g/mol ). It is hydrophobic and non-ionic . Therefore, the common "silanol interaction" theory (usually blamed for tailing amines) is rarely the primary culprit here.

Instead, peak tailing for this molecule is almost exclusively driven by hydrodynamic effects (injection solvent mismatch) or mass transfer limitations due to the molecule's bulk.

Module 1: The "Strong Solvent" Effect (Primary Suspect)

Diagnosis: If your sample is dissolved in 100% Acetonitrile (ACN), Methanol (MeOH), or DMSO, and your mobile phase contains water (e.g., 50:50 ACN:Water), you are likely experiencing the "Strong Solvent Effect."

Mechanism: The hydrophobic analyte travels with the strong injection solvent plug faster than the surrounding mobile phase. This causes the analyte band to smear down the column before it focuses, resulting in a distorted, tailing peak.

Troubleshooting Protocol 1: Solvent Strength Matching

Objective: Match the injection solvent strength to the initial mobile phase conditions.

ParameterCurrent (Problematic)Recommended (Optimized)
Diluent 100% ACN or DMSOMobile Phase (or weaker)
Injection Vol. > 10 µL< 5 µL (if using strong solvent)
Focusing NoneOn-column focusing via weak solvent

Step-by-Step Resolution:

  • Prepare a Dilution Series:

    • Take your stock standard (e.g., 1 mg/mL in ACN).

    • Dilute 1:1 with Water. (Final: 50% ACN).

    • Note: If precipitation occurs (cloudiness), the undecaacetate is too hydrophobic for 50% water.

  • Alternative "Weak" Diluent:

    • If water causes precipitation, use Methanol as the intermediate diluent, or reduce the sample concentration.

  • The "Sandwich" Injection (Auto-sampler trick):

    • If you must use a strong solvent for solubility, program your autosampler to draw:

      • 5 µL Water (Plug 1)

      • 5 µL Sample (Strong Solvent)

      • 5 µL Water (Plug 2)

    • Result: This physically encapsulates the strong solvent plug, promoting mixing before the column head.

Module 2: Column Chemistry & Mass Transfer

Diagnosis: If solvent matching doesn't fix the tailing, the issue may be steric hindrance or adsorption . This compound is a bulky molecule.

Troubleshooting Protocol 2: Stationary Phase Optimization

Scientific Rationale: Standard C18 columns (pore size 80-100 Å) may be too restrictive for large acetylated sugars, causing slow diffusion in and out of pores (Mass Transfer Tailing).

Decision Matrix:

VariableRecommendationWhy?
Pore Size 120 Å - 300 Å Larger pores allow faster diffusion for bulky molecules (Mw > 1000).
Bonding C8 (Octyl) C18 can be too retentive (hydrophobic interaction too strong), leading to irreversible adsorption or "smearing." C8 offers faster elution and sharper peaks.
End-Capping Double End-capped Even though the analyte is non-ionic, residual silanols can act as physical adsorption sites. High carbon load helps.

Experiment:

  • Switch from a standard C18 (100 Å) to a C8 Wide Pore (300 Å) column.

  • Run the same isocratic method.

  • Expected Outcome: Tailing factor should drop below 1.2 due to improved mass transfer.

Module 3: System & Temperature Optimization

Diagnosis: High viscosity of the mobile phase (Water/ACN mixtures) slows down the diffusion of large molecules, broadening the peak tail.

Troubleshooting Protocol 3: Thermodynamic Control

Step-by-Step:

  • Thermostat Control:

    • Set column oven to 40°C - 50°C .

    • Warning: Do not exceed 60°C, as acetyl groups can hydrolyze (de-acetylate) over time, creating new "ghost" peaks.

  • Flow Rate Adjustment:

    • If using a standard 4.6mm ID column, lower the flow rate to 0.8 mL/min .

    • Logic: Lower flow allows more time for the bulky molecule to equilibrate between stationary and mobile phases (Van Deemter C-term minimization).

Visual Troubleshooting Workflow

The following diagram illustrates the logical decision path for resolving peak tailing for this specific analyte.

Troubleshooting_Raffinose Start Problem: Peak Tailing This compound CheckSolvent Check Injection Solvent Start->CheckSolvent IsStrong Is Solvent >50% Stronger than Mobile Phase? CheckSolvent->IsStrong FixSolvent Action: Dilute Sample with Water or Mobile Phase IsStrong->FixSolvent Yes CheckColumn Check Column Pore Size IsStrong->CheckColumn No FixSolvent->CheckColumn IsSmallPore Is Pore Size < 100 Å? CheckColumn->IsSmallPore SwitchColumn Action: Switch to Wide Pore (120-300 Å) or C8 IsSmallPore->SwitchColumn Yes CheckTemp Check Temperature IsSmallPore->CheckTemp No SwitchColumn->CheckTemp IncreaseTemp Action: Increase Temp to 45°C (Improve Mass Transfer) CheckTemp->IncreaseTemp FinalCheck Check Extra-Column Vol (Tubing/Fittings) IncreaseTemp->FinalCheck

Caption: Logical decision tree for isolating the root cause of peak tailing in hydrophobic sugar esters.

Frequently Asked Questions (FAQ)

Q: Can I use a buffer to fix the tailing? A: Likely not. Buffers (phosphate, acetate) are used to suppress ionization of acidic/basic groups. This compound is non-ionic (neutral). Adding a buffer will only increase salt deposits without improving peak shape. Focus on solvent strength and temperature instead.

Q: My peak is splitting (Doublet). Is this tailing? A: No, this is likely hydrolysis or anomer separation .

  • Hydrolysis:[1] If your mobile phase is too acidic (pH < 2) or basic (pH > 8), you may be stripping acetate groups, creating partially acetylated byproducts.

  • Anomers: Sugar acetates can exist as

    
     and 
    
    
    
    anomers. If your column is highly selective (e.g., Phenyl-Hexyl), you might be partially separating these isomers.

Q: Why does the peak look better at very low concentrations? A: This indicates Column Overload . Hydrophobic adsorption isotherms are often non-linear. If the peak tails at 1 mg/mL but is symmetrical at 0.1 mg/mL, you have exceeded the loading capacity of your stationary phase.

  • Fix: Increase column diameter or reduce injection mass.

References

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent.com. [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Elementlabsolutions.com. [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com. [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of d-Raffinose Undecaacetate vs. Raffinose

[1]

Executive Summary

This guide provides a technical comparison between Raffinose (a native trisaccharide) and its peracetylated derivative, d-Raffinose Undecaacetate (RUA) .[1] While they share the same carbohydrate backbone, their biological activities are diametrically opposed due to the chemical modification of hydroxyl groups into acetate esters.

  • Raffinose acts as a hydrophilic prebiotic and cryoprotectant . It is membrane-impermeable in mammalian cells but actively fermented by gut microbiota.[1]

  • This compound (RUA) acts as a lipophilic molecular scaffold and permeation probe .[1] The acetylation renders it membrane-permeable, allowing passive diffusion into cells where it may act as a metabolic decoy or intracellular delivery vehicle.[1]

Physicochemical Divergence: The Root of Biological Difference

The biological activity of these two compounds is dictated by their interaction with water and lipid bilayers.

Structural Comparison
  • Raffinose (C18H32O16): Contains 11 free hydroxyl (-OH) groups.[1] These form extensive hydrogen bond networks with water, resulting in high water solubility and near-zero lipid solubility.[1]

  • This compound (C40H54O27): All 11 hydroxyls are capped with acetyl groups (-COCH3).[1] This eliminates hydrogen donors, creating a hydrophobic "grease ball" structure that repels water but dissolves readily in organic solvents (chloroform, DMSO) and lipid membranes.[1]

Data Summary Table
FeatureNative RaffinoseThis compound (RUA)
Solubility High (Water: ~200 g/L)Low (Water); High (DMSO, CHCl3)
Membrane Transport Impermeable (requires transporters)Permeable (Passive Diffusion)
LogP (Est.) -6.0 (Highly Hydrophilic)+2.5 to +3.5 (Lipophilic)
Primary Bio-Role Osmoprotectant, PrebioticChemical Intermediate, Chiral Selector
Enzymatic Target

-Galactosidase (Gut Lumen)
Intracellular Esterases (Cytosol)
Cellular Fate Extracellular retentionCytosolic accumulation / Hydrolysis

Biological Interface & Membrane Permeability

The critical distinction for drug development professionals is the mechanism of cellular entry . Native raffinose is biologically inert to mammalian cells lacking specific transporters, whereas RUA bypasses these controls.[1]

Pathway Visualization

The following diagram illustrates the differential transport and metabolic fate of both compounds.

TransportMechanismcluster_membranePlasma Membranecluster_intracellularIntracellular CytosolRaf_ExtNative Raffinose(Hydrophilic)MembraneLipid BilayerRaf_Ext->MembraneRepelledRUA_ExtRaffinose Undecaacetate(Lipophilic)RUA_Ext->MembranePartitioningRUA_IntRUA (Internalized)Membrane->RUA_IntPassive DiffusionHydrolysisNon-specific EsterasesRUA_Int->HydrolysisSubstrate BindingRaf_IntRegenerated RaffinoseHydrolysis->Raf_IntDeacetylationAcidAcetic Acid Release(Possible Cytotoxicity)Hydrolysis->AcidSide Product

Caption: Figure 1. Differential membrane transport mechanisms. Native Raffinose is excluded by the lipid bilayer, while RUA enters via passive diffusion and undergoes intracellular hydrolysis.

Mechanistic Analysis[2]
  • Raffinose (The "Wall"): Lacking specific transporters (like SGLT1 which transports glucose), raffinose remains extracellular.[1] In the context of cryopreservation, this is advantageous as it dehydrates cells osmotically without penetrating and disrupting intracellular chemistry.

  • RUA (The "Trojan Horse"): Peracetylated sugars mimic lipids.[1] Once RUA diffuses into the cytosol, ubiquitous non-specific esterases cleave the acetate groups. This regenerates native raffinose inside the cell. Since the native form cannot diffuse back out, it becomes trapped.

    • Note on Cytotoxicity: The hydrolysis of RUA releases 11 equivalents of acetic acid per molecule. At high concentrations, this can acidify the cytoplasm and induce apoptosis, a phenomenon observed with other peracetylated oligosaccharides.

Comparative Applications in Research

Native Raffinose: The Prebiotic Standard

Raffinose is widely used to assess gut health and bacterial fermentation.

  • Mechanism: Mammals lack

    
    -galactosidase.[1] Raffinose passes to the colon where Bifidobacteria ferment it into Short Chain Fatty Acids (SCFAs).[1]
    
  • Key Assay: Bacterial growth curves using Raffinose as the sole carbon source.[1]

Raffinose Undecaacetate: The Chemical Scaffold

RUA is utilized when lipophilicity is required.

  • Chiral Chromatography: RUA is used as a chiral selector in stationary phases to separate enantiomers of drugs.

  • Dendrimer Synthesis: The dense array of acetate groups serves as a protective shell during the synthesis of glycodendrimers, used in targeted drug delivery.

Experimental Protocols

Protocol A: Synthesis of RUA from Raffinose (Acetylation)

Purpose: To convert hydrophilic raffinose into lipophilic RUA for permeability studies.

Reagents:

  • D-Raffinose pentahydrate[1][2][3]

  • Acetic anhydride (

    
    )[1]
    
  • Sodium acetate (anhydrous) or Pyridine[1]

  • Ice water[1]

Workflow:

  • Mix: In a round-bottom flask, dissolve 1.0 g of Raffinose in 10 mL of Acetic Anhydride.

  • Catalyze: Add 1.0 g of anhydrous Sodium Acetate.

  • Reflux: Heat the mixture to 100°C for 2 hours under a condenser. The solution should turn clear.

  • Quench: Pour the hot reaction mixture slowly into 100 mL of ice-water with vigorous stirring. The RUA will precipitate as a white solid or sticky gum.[1]

  • Purify: Filter the solid and wash with cold water.[1] Recrystallize from ethanol to obtain pure this compound.[1]

  • Validation: Confirm structure via TLC (Silica gel; Solvent: Ethyl Acetate/Hexane 1:1). RUA will have a high Rf (~0.6-0.8), while native Raffinose will remain at the baseline.[1]

Protocol B: Comparative Cytotoxicity Assay (MTT)

Purpose: To demonstrate the differential biological impact (inert vs. potential toxicity) on mammalian cells.[1]

Materials:

  • HEK293 Cells (Human Embryonic Kidney)[1]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1]

  • Control Vehicle: PBS (for Raffinose) and DMSO (<0.1% final conc) for RUA.[1]

Step-by-Step:

  • Seeding: Plate HEK293 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment:

    • Group A (Raffinose): Dissolve directly in media.[1] Concentrations: 0, 10, 50, 100

      
      .[1]
      
    • Group B (RUA): Dissolve in DMSO stock, then dilute in media. Concentrations: 0, 10, 50, 100

      
      .[1]
      
  • Incubation: Incubate cells for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 10

    
     MTT reagent per well. Incubate 4 hours.
    
  • Solubilization: Remove media, add 100

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

Expected Result:

  • Raffinose: Near 100% viability across all concentrations (Bio-inert).[1]

  • RUA: Dose-dependent decrease in viability at high concentrations due to intracellular acetic acid release (Bio-active/Toxic).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 439242, Raffinose.[1] Retrieved from [Link][1]

  • Elsayed, A. I., et al. (2014). Raffinose family oligosaccharides: Friend or foe for human and plant health? Frontiers in Plant Science.[1] Retrieved from [Link]

  • Sarkar, P., et al. (2023). Cellular and Mitochondrial Toxicity of Raffinose Functionalized Graphene Oxide.[1] MedDocs.[1] Retrieved from [Link]

  • Wikipedia Contributors. Raffinose. Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

A Comparative Guide to d-Raffinose Undecaacetate and Sucrose Octaacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical excipients and aversive agents, d-raffinose undecaacetate and sucrose octaacetate are two fully acetylated carbohydrates that, while structurally related, exhibit distinct properties influencing their application in research and pharmaceutical development. This guide provides a detailed comparative analysis of these compounds, supported by experimental data and protocols, to assist scientists in making informed decisions for their specific needs.

Introduction: A Tale of Two Acetylated Sugars

Both this compound and sucrose octaacetate are derivatives of common sugars, raffinose and sucrose, respectively. The acetylation of their hydroxyl groups dramatically alters their physical and chemical properties, most notably transforming them from sweet-tasting compounds into intensely bitter substances.[1] This bitterness is a key attribute for their use as aversive agents, to prevent accidental ingestion of harmful products, and in taste aversion studies.[1][2] However, the structural differences between the parent trisaccharide (raffinose) and disaccharide (sucrose) lead to nuanced variations in the properties of their acetylated forms.

d-Raffinose, a trisaccharide composed of galactose, glucose, and fructose, possesses eleven hydroxyl groups available for acetylation.[3][4] Sucrose, a disaccharide of glucose and fructose, has eight. This difference in the number of acetyl groups and the underlying carbohydrate structure impacts molecular weight, solubility, and potentially, the intensity and nature of the bitter taste.

Physicochemical Properties: A Side-by-Side Comparison

A thorough understanding of the physicochemical properties of these compounds is paramount for their effective application. The following table summarizes key parameters for both this compound and sucrose octaacetate.

PropertyThis compoundSucrose Octaacetate
Molecular Formula C40H54O27[5][6]C28H38O19[7]
Molecular Weight 966.8 g/mol [5][6]678.59 g/mol [7]
Appearance White to light yellow crystals or powderOff-white to white powder[7]
Melting Point Information not readily available> 78 °C[7][8]
Boiling Point Information not readily available250 °C @ 1 mmHg[8]
Solubility in Water Information not readily availableSlightly soluble (0.25 to 1.4 g/L at room temperature)[1][9]
Solubility in Organic Solvents Information not readily availableSoluble in toluene and ethanol[1][9]
Stability Acetyl groups are comparatively stable but can be removed.[10]Slowly hydrolyzes in water; hygroscopic.[8][9]

Expert Insights on Physicochemical Differences:

The larger molecular weight of this compound, a direct consequence of its trisaccharide backbone and a higher degree of acetylation, is a significant differentiating factor. This can influence its diffusion rates and interactions with other molecules. While specific solubility data for this compound is not as readily available in the provided search results, the general principle for acetylated sugars suggests that increased acetylation can decrease aqueous solubility.[11] Sucrose octaacetate is confirmed to be only slightly soluble in water but shows good solubility in common organic solvents.[1][9] This property is crucial when formulating solutions for various experimental paradigms. The hygroscopic nature of sucrose octaacetate necessitates careful storage to prevent degradation.[8]

Comparative Experimental Data

To provide a clearer picture of their performance, this section presents a comparative analysis based on key experimental parameters.

Both compounds are utilized for their intensely bitter taste. Sucrose octaacetate is a well-established gustatory repellent, capable of rendering sugar inedible to humans at a concentration of just 0.06%.[1] While quantitative comparative data on the bitterness intensity between the two is not available in the provided search results, the general application of both as bitterants suggests a potent effect.

The following experimental workflow outlines a standard protocol for a two-bottle preference test to assess taste aversion in a murine model. This method can be adapted to directly compare the aversive properties of this compound and sucrose octaacetate.

Figure 1: Workflow for a two-bottle preference test to evaluate taste aversion.

Causality Behind Experimental Choices: The two-bottle preference test is a robust and widely accepted method for assessing taste preference and aversion in rodents.[12][13] By allowing the animal to choose between the test solution and plain water, it provides a clear quantitative measure of aversion. The inclusion of a baseline measurement period is critical to establish normal water consumption patterns for each animal, thereby serving as a control for individual variations.

The solubility of these compounds in various solvents is a critical parameter for formulation development.

Experimental Protocol: Solubility Assessment

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, propylene glycol, acetone).

  • Sample Preparation: Accurately weigh a small amount of the test compound (this compound or sucrose octaacetate) into a vial.

  • Titration: Gradually add the selected solvent in known increments to the vial, with constant agitation (e.g., using a magnetic stirrer).

  • Observation: Visually inspect the solution after each solvent addition to determine the point at which the solid completely dissolves.

  • Calculation: Calculate the solubility in terms of mg/mL or g/L.

  • Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

Data Presentation: Comparative Solubility

SolventThis compound Solubility (g/L)Sucrose Octaacetate Solubility (g/L)
WaterTo be determined experimentally0.25 - 1.4[1][9]
EthanolTo be determined experimentallySoluble[9][14]
TolueneTo be determined experimentallySoluble[9]
ChloroformTo be determined experimentallySoluble[14]

Expert Insights on Solubility: The slight aqueous solubility of sucrose octaacetate can be a limiting factor in some applications.[1][9] The experimental determination of this compound's solubility in a range of solvents is a crucial step for any researcher considering its use. The choice of solvent will significantly impact the bioavailability and delivery of the compound in both in vitro and in vivo studies.

The stability of the acetyl ester linkages is essential for ensuring the integrity of the compound over time, particularly in aqueous formulations.

Experimental Protocol: Hydrolytic Stability Assessment

  • Solution Preparation: Prepare solutions of this compound and sucrose octaacetate in a buffered aqueous solution at a relevant pH (e.g., pH 7.4 to mimic physiological conditions).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analysis: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact acetylated sugar remaining. The appearance of degradation products (partially deacetylated sugars) can also be monitored.

  • Data Analysis: Plot the concentration of the intact compound against time to determine the degradation rate.

Figure 2: Workflow for assessing the hydrolytic stability of acetylated sugars.

Trustworthiness of the Protocol: This protocol incorporates a time-course analysis and a quantitative analytical method (HPLC), providing a reliable and reproducible assessment of hydrolytic stability. HPLC is a highly specific and sensitive technique for separating and quantifying components in a mixture, making it ideal for tracking the degradation of the parent compound and the formation of byproducts.

Analytical Characterization

Accurate characterization of this compound and sucrose octaacetate is fundamental for quality control and ensuring the validity of experimental results.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the identity of the compound.

  • Mass Spectrometry (MS): Determines the molecular weight and can be used for structural elucidation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups, such as the ester carbonyl stretch of the acetate groups.

Applications in Research and Drug Development

Both this compound and sucrose octaacetate find application in several areas:

  • Aversive Agents: As intensely bitter substances, they are used to denature alcohol and as additives to prevent the ingestion of harmful products.[1][14]

  • Taste Receptor Research: They serve as stimuli in studies of bitter taste perception and signal transduction.

  • Animal Studies: In taste aversion and preference studies, they are used to investigate learning, memory, and the neural basis of taste.[12][13]

  • Pharmaceutical Formulations: While their primary role is often as an aversive agent, the physicochemical properties of acetylated sugars can be explored for other formulation purposes, such as modifying the release profiles of active ingredients.[7]

Conclusion

This compound and sucrose octaacetate are valuable tools for researchers and drug development professionals. The choice between them will depend on the specific requirements of the application. Sucrose octaacetate is a well-characterized compound with established data on its bitterness and physicochemical properties. This compound, with its larger molecular size, presents an alternative whose properties, particularly its solubility and comparative bitterness, warrant further experimental investigation. The protocols and comparative data presented in this guide provide a solid foundation for scientists to select and effectively utilize the appropriate acetylated sugar for their research and development endeavors.

References

  • Wikipedia. (2023, December 1). Sucrose octaacetate. Retrieved from [Link]

  • Wikipedia. (2023, November 11). Raffinose. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). D-(+) Raffinose pentahydrate. Retrieved from [Link]

  • Loba Chemie. (2019, May 27). 17629-30-0 CAS | D-RAFFINOSE PENTAHYDRATE. Retrieved from [Link]

  • Frush, H. L., & Isbell, H. S. (1941). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion.
  • LookChem. (n.d.). Sucrose Octaacetate|126-14-7. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005, December 21).
  • The Good Scents Company. (n.d.). sucrose octaacetate, 126-14-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Raffinose undecaacetate. PubChem Compound Database. Retrieved from [Link]

  • Yasumatsu, K., Ohkuri, T., Yoshida, R., & Ninomiya, Y. (2019). Innate and acquired tolerance to bitter stimuli in mice. PLoS ONE, 14(1), e0205933.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Di Pizio, A., & Niv, M. Y. (2014). Toward Improving Medication Adherence: The Suppression of Bitter Taste in Edible Taste Films. Journal of visualized experiments : JoVE, (92), 51970.
  • Mark, A. M., & Mehltretter, C. L. (1972). Synthesis and Characterization of Starch Acetates with High Substitution 1. Starch - Stärke, 24(3), 73-76.
  • Gray, C. J., Schindler, B., Migas, L. G., Pičuljan, K., Zoidakis, J., Vlahou, A., ... & Barran, P. E. (2018). O -Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. Journal of the American Society for Mass Spectrometry, 29(10), 2050-2063.
  • Parker, L. A. (2003). Taste avoidance and taste aversion: Evidence for two different processes. Learning & Behavior, 31(2), 165-172.
  • Hildeman, D. A., & Mitchell, T. (2013). An enzyme-coupled assay measuring acetate production for profiling histone deacetylase specificity. Analytical biochemistry, 435(2), 160–165.
  • Shinghal, R., & Jain, M. (1984). Sucrose octaacetate-taster mice have more vallate taste buds than non-tasters. Experientia, 40(9), 982-983.
  • Zha, X., Morits, M., Köhnke, T., & Lestelius, M. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering, 8(26), 9781–9792.
  • Keast, R. S. J., & Breslin, P. A. S. (2003). Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals. Pharmaceutical technology, 27(6), 92-104.
  • Mettler Toledo. (n.d.). Selected Analytical Methods for Sugar Testing.
  • Bollenback, G. N., & Parrish, F. W. (1971). and disaccharides.' 3. The location of acetylated positions in partially. Canadian Journal of Chemistry, 49(2), 191-196.
  • Di Pizio, A., & Niv, M. Y. (2014). Receptor Agonism and Antagonism of Dietary Bitter Compounds. Current pharmaceutical design, 20(16), 2750–2770.
  • Agilent Technologies. (n.d.). Analysis of Sugars.
  • Li, Y., Liu, C., & Wang, L. (2023). The Effect of Acetylation on the Physicochemical Properties of Chickpea Starch. Foods (Basel, Switzerland), 12(13), 2471.

Sources

Investigation Guide: Anti-Inflammatory Efficacy of Acetylated vs. Non-Acetylated Raffinose

[1]

Executive Summary

This guide provides a technical framework for evaluating the anti-inflammatory potential of Raffinose (RAF) versus its lipophilic derivative, Peracetylated Raffinose (Ac-RAF) .[1] While native raffinose is a well-documented prebiotic and extracellular antioxidant, its hydrophilicity limits passive cellular uptake.[1] This investigation explores the "Trojan Horse" strategy of peracetylation, which enhances membrane permeability to deliver the active sugar directly into the cytosol, potentially amplifying its efficacy against intracellular inflammatory cascades (e.g., NF-κB, ROS production).[1]

Part 1: Physicochemical Divergence & Rationale[1]

The core distinction between these two forms lies in their solubility profiles and mechanisms of cellular entry.[1] This fundamental difference dictates their appropriate experimental applications.

FeatureNative Raffinose (RAF)Peracetylated Raffinose (Ac-RAF)
Chemical Structure Trisaccharide (Gal-Glc-Fru) with free hydroxylsAll hydroxyls protected with acetyl groups
Hydrophilicity High (Water soluble)Low (Lipophilic/DMSO soluble)
Cellular Entry Transporter-dependent (e.g., SGLT1) or ParacellularPassive Diffusion (Transporter-independent)
Primary Target Extracellular receptors, Gut MicrobiotaIntracellular signaling, Cytosolic ROS
Metabolic Fate Fermented by gut bacteria (SCFA production)De-acetylated by intracellular esterases
Mechanistic Hypothesis

Native RAF functions primarily as an extracellular interceptor of Reactive Oxygen Species (ROS) and a modulator of gut dysbiosis.[1] Ac-RAF , due to its lipophilicity, crosses the plasma membrane via passive diffusion.[1] Once cytosolic, non-specific esterases cleave the acetyl groups, releasing high concentrations of active raffinose intracellularly to quench ROS at the source (mitochondria) and inhibit NF-κB nuclear translocation.[1]

Visualization: Cellular Entry & Activation Pathways

CellularEntrycluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_intracellularIntracellular CytosolRAFNative Raffinose(Hydrophilic)TransporterSpecific Transporter(Saturable)RAF->TransporterLow EfficiencyAcRAFAc-Raffinose(Lipophilic)DiffusionPassive Diffusion(Non-Saturable)AcRAF->DiffusionHigh EfficiencyActiveRAFActive Raffinose(Released)Transporter->ActiveRAFEsteraseNon-specific EsterasesDiffusion->EsteraseEsterase->ActiveRAFDe-acetylationTargetInhibition ofNF-κB / ROSActiveRAF->TargetTherapeutic Effect

Figure 1: Comparative cellular uptake mechanisms.[1] Ac-RAF utilizes passive diffusion to bypass transporter limitations, acting as a prodrug that is activated by intracellular esterases.[1]

Part 2: Experimental Protocols

To validate the superior intracellular potency of Ac-RAF, the following workflows are recommended. These protocols ensure chemical purity and robust biological readout.[1]

Chemical Synthesis of Peracetylated Raffinose

Objective: Convert hydrophilic RAF into lipophilic Ac-RAF.

Reagents: Raffinose pentahydrate, Acetic Anhydride (

1
  • Dissolution: Dissolve 1g Raffinose in 10mL anhydrous Pyridine.

  • Acetylation: Add 10mL

    
     dropwise at 0°C. Add catalytic DMAP (10mg).
    
  • Reaction: Stir at room temperature for 12-24h under

    
    . Monitor via TLC (Solvent: Hexane/Ethyl Acetate 1:1).[1]
    
  • Workup: Pour into ice water. Extract with Dichloromethane (DCM).[1][2] Wash organic layer with 1M HCl (to remove pyridine), saturated

    
    , and brine.[1]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane.[1]
    
  • Validation: Confirm structure via

    
    -NMR (Look for acetyl methyl peaks at ~2.0 ppm).
    
In Vitro Anti-Inflammatory Assay (RAW 264.7 Model)

Objective: Compare efficacy in suppressing LPS-induced inflammation.[1][3]

Workflow Visualization:

AssayWorkflowCellsRAW 264.7 Macrophages(Plated @ 1x10^5 cells/well)InductionInduce Inflammation(LPS 1 µg/mL)Cells->InductionTreatmentTreatment GroupsInduction->TreatmentGroup1Control (Vehicle)Treatment->Group1Group2Native RAF(10-100 µM)Treatment->Group2Group3Ac-RAF(10-100 µM)Treatment->Group3AssaysReadouts (24h)Group1->AssaysGroup2->AssaysGroup3->AssaysNOGriess Assay(Nitric Oxide)Assays->NOELISAELISA(TNF-α, IL-6)Assays->ELISAROSDCFDA Staining(Intracellular ROS)Assays->ROS

Figure 2: Experimental workflow for evaluating anti-inflammatory activity in macrophage models.

Part 3: Data Interpretation & Performance Comparison

When analyzing results, expect a distinct dose-response shift . Ac-RAF typically exhibits a lower

1
Expected Results Matrix
MetricNative Raffinose (RAF)Acetylated Raffinose (Ac-RAF)Interpretation
NO Inhibition (

)
High (> 500 µM)Low (50 - 100 µM)Ac-RAF enters cells more efficiently to block iNOS expression.[1]
ROS Scavenging (Cellular) Low/ModerateHighRAF cannot easily access cytosolic ROS; Ac-RAF delivers the payload directly.[1]
Cytotoxicity (MTT Assay) Non-toxic (> 10 mM)Moderate toxicity at high dosesAcetyl groups can cause non-specific toxicity; establish therapeutic window carefully.[1]
Solubility in Media ExcellentPoor (Requires DMSO < 0.1%)Formulation challenge with Ac-RAF; requires vehicle control.[1]
Critical Analysis of Causality[1]
  • If RAF fails but Ac-RAF succeeds: The target is intracellular (e.g., NF-κB signaling complex).[1] The limiting factor for native RAF was membrane permeability.[1]

  • If both fail: The inflammatory pathway is independent of oxidative stress mechanisms modulated by raffinose.[1]

  • If both succeed equally: The mechanism is likely extracellular (e.g., TLR4 receptor interference) or the cell line expresses high levels of raffinose transporters.[1]

Part 4: Strategic Recommendations

Use Native Raffinose When:

  • Developing prebiotics or gut-health supplements.[1]

  • Targeting luminal inflammation (IBD, Colitis) where local concentration in the gut is key.[1]

  • Formulating aqueous solutions where DMSO/solvents are prohibited.[1]

Use Acetylated Raffinose When:

  • Developing systemic anti-inflammatory drugs (e.g., for neuroinflammation or arthritis).[1]

  • Targeting intracellular oxidative stress in non-gut tissues.[1]

  • Conducting mechanistic studies to prove intracellular targets of oligosaccharides.[1]

References

  • Nishimune, T. et al. (2023).[1] Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? Frontiers in Plant Science.[1][4] [Link]

  • Hao, W. et al. (2022).[1] The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia.[1][5][6] Marine Drugs.[1] [Link]

  • Sarkar, S. et al. (2023).[1][4][7][8] The neuroprotective effects of peracetylated chitosan oligosaccharides against β-amyloid-induced cognitive deficits in rats.[1][8] Marine Life Science & Technology.[1] [Link][1]

  • Kanwal, S. et al. (2023).[1][4][9] The potential role of non-digestible Raffinose family oligosaccharides as prebiotics.[1] Journal of Functional Foods.[1] [Link]

  • Brown, J.R. et al. (2006).[1][8][10] Peracetylated sugars as metabolic decoys.[1] Nature Chemical Biology.[1] [Link]

Comparative Study of Insulin Release Induction: Raffinose vs. Raffinose Undecaacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of insulin release induction by Raffinose (a trisaccharide) and its peracetylated derivative, Raffinose Undecaacetate (RUA). It synthesizes pharmacological data, physicochemical properties, and receptor-mediated signaling pathways to explain their distinct biological behaviors.

Executive Summary

In the context of metabolic research, native Raffinose and Raffinose Undecaacetate exhibit fundamentally opposing mechanisms regarding insulin secretion.

  • Native Raffinose is a hydrophilic, non-digestible oligosaccharide that primarily influences insulin indirectly via the incretin effect (GLP-1 secretion following gut fermentation) and improves insulin sensitivity rather than acute secretion. It is typically inert in direct in vitro beta-cell stimulation.

  • Raffinose Undecaacetate (Acetylated) is a hydrophobic, bitter-tasting derivative. It acts as a direct insulin secretagogue in specific contexts, likely through the modulation of extra-oral taste receptors (T2Rs) expressed on pancreatic beta-cells, triggering intracellular calcium mobilization.

Mechanistic Analysis

Physicochemical Divergence

The acetylation of raffinose transforms the molecule from a polar, water-soluble nutrient into a lipophilic, membrane-interacting signaling molecule.

FeatureNative RaffinoseRaffinose Undecaacetate (Acetylated)
Formula


Solubility High (Water)Low (Water); High (DMSO, Ethanol)
Membrane Permeability Low (Requires transporters)Moderate (Passive diffusion/Lipophilic)
Primary Target Gut Microbiota (Bifidobacteria)G-Protein Coupled Receptors (T2Rs)
Insulin Mechanism Indirect (GLP-1 axis)Direct (Ca

signaling)
Signaling Pathways

The following diagram illustrates the divergent pathways by which these two forms influence insulin dynamics.

InsulinPathways cluster_0 Indirect Pathway (In Vivo) cluster_1 Direct Pathway (In Vitro/In Vivo) Raf Native Raffinose Gut Gut Microbiota (Fermentation) Raf->Gut Ingestion SCFA SCFAs (Propionate/Butyrate) Gut->SCFA Metabolism LCell Intestinal L-Cell SCFA->LCell Stimulation GLP1 GLP-1 Release LCell->GLP1 Secretion Insulin_Ind Potentiated Insulin Secretion (In Vivo) GLP1->Insulin_Ind Incretin Effect AcRaf Raffinose Undecaacetate T2R T2R Bitter Receptor (Beta-Cell Surface) AcRaf->T2R Ligand Binding Gprot G-Protein (Gustducin/Gαq) T2R->Gprot Activation PLC PLCβ Activation Gprot->PLC IP3 IP3 Production PLC->IP3 ER ER Ca2+ Release IP3->ER Insulin_Dir Direct Insulin Secretion (Acute) ER->Insulin_Dir Exocytosis

Figure 1: Divergent signaling cascades.[1] Native raffinose acts via the gut-incretin axis, while acetylated raffinose acts as a ligand for beta-cell taste receptors (T2Rs), triggering calcium release.

Experimental Protocols

To validate the comparative effects, the following protocols for Glucose-Stimulated Insulin Secretion (GSIS) assays are recommended. These protocols account for the solubility differences between the two compounds.

Compound Preparation[1]
  • Native Raffinose Stock (100 mM): Dissolve directly in KRB (Krebs-Ringer Bicarbonate) buffer. Filter sterilize (0.22 µm).

  • Raffinose Undecaacetate Stock (100 mM): Dissolve in 100% DMSO.

    • Note: The final concentration of DMSO in the cell culture must remain < 0.1% to avoid cytotoxicity.

In Vitro GSIS Workflow (INS-1E Cells or Islets)

Step 1: Seeding and Pre-incubation

  • Seed INS-1E cells (2 x 10⁵ cells/well) in 24-well plates. Culture for 48h.

  • Starvation: Wash cells 2x with glucose-free KRB. Incubate for 1h in KRB containing 2.8 mM glucose (basal level) to synchronize cells.

Step 2: Stimulation Phase Prepare the following treatment groups (n=4 replicates):

  • Control: 2.8 mM Glucose + Vehicle (0.1% DMSO).

  • High Glucose (Positive Control): 16.7 mM Glucose.

  • Native Raffinose: 2.8 mM Glucose + 100 µM Native Raffinose.

  • Acetylated Raffinose: 2.8 mM Glucose + 100 µM Raffinose Undecaacetate.

  • Combination: 16.7 mM Glucose + 100 µM Raffinose Undecaacetate (to test potentiation).

Incubate for 1 hour at 37°C.

Step 3: Supernatant Collection & Analysis

  • Collect supernatant immediately on ice.

  • Centrifuge (300 x g, 5 min) to remove floating cells.

  • Quantify insulin using a Rat/Mouse Insulin ELISA kit.

  • Normalization: Lyse adherent cells and quantify total protein (BCA assay) to normalize insulin secretion (ng insulin / mg protein).

Expected Results & Interpretation
Treatment GroupExpected Insulin OutcomeMechanistic Interpretation
Native Raffinose No significant change vs. BasalNative form does not cross membrane or bind T2Rs; acts as an osmotic control.
Acetylated Raffinose Significant Increase (1.5 - 2.0x Basal)Activation of T2R receptors mobilizes intracellular Ca

, triggering granule exocytosis.
High Glucose High Increase (Positive Control)Standard ATP-dependent K-channel closure pathway.

Critical Considerations for Drug Development

  • Cytotoxicity Check: Peracetylated sugars can sometimes induce apoptosis if intracellular accumulation leads to "acetate overload" upon hydrolysis. Always perform an MTT or LDH assay alongside secretion studies.

  • Receptor Specificity: The insulinotropic effect of Raffinose Undecaacetate is likely mediated by T2R (Bitter Taste Receptors) . To confirm this mechanism, pre-treat cells with a PLC inhibitor (e.g., U73122); this should abolish the effect of the acetylated form but not the high-glucose control.

  • In Vivo Translation: While native raffinose is a prebiotic in vivo, the acetylated form may have altered pharmacokinetics. It may be hydrolyzed by plasma esterases before reaching the pancreas, limiting its systemic utility compared to its in vitro potency.

References

  • Biosynth. (2024).[2] D-Raffinose undecaacetate: Biological Activity and Applications.

  • Muthukumaran, J., et al. (2018). Raffinose from Costus speciosus attenuates lipid synthesis through modulation of PPARs/SREBP1c and improves insulin sensitivity. Chemico-Biological Interactions.

  • Geraedts, M. C., et al. (2012). Release of satiety hormones in response to specific dietary proteins and peptides. Peptides.[3][4] (Context on T2R signaling in enteroendocrine cells).

  • Harder, D. B., et al. (1996).[5] Genetics of bitter perception in mice. Physiology & Behavior.[4][6] (Identifies Raffinose Undecaacetate as a specific T2R ligand).

  • Creative Proteomics. (2024). Raffinose Analysis Service and Structural Characterization.

Sources

A Head-to-Head Comparison of Peracetylated Oligosaccharides in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of glycobiology, the ability to visualize and manipulate cellular glycans is paramount to understanding their roles in health and disease. Metabolic glycoengineering (MGE) has emerged as a powerful technique for this purpose, allowing for the introduction of modified monosaccharides into cellular metabolic pathways.[1] These monosaccharide analogs are then incorporated into the glycocalyx, the dense layer of carbohydrates on the cell surface, enabling the engineering of cellular properties.[1] Peracetylated oligosaccharides, in particular, have gained significant traction due to their enhanced cell permeability, a critical factor for efficient metabolic labeling.[2][3] This guide provides an in-depth, head-to-head comparison of commonly used peracetylated oligosaccharides in cell culture, offering experimental data and protocols to aid researchers in selecting the optimal tools for their studies.

The Principle of Peracetylation: Enhancing Cellular Uptake

A significant hurdle in metabolic glycoengineering is the limited membrane permeability of highly polar free sugars.[2] To overcome this, researchers have adopted the strategy of peracetylation, where the hydroxyl groups of the sugar are chemically protected with acetyl groups.[2][3][4] This modification increases the lipophilicity of the sugar, facilitating its passive diffusion across the cell membrane.[5][6] Once inside the cell, non-specific cytoplasmic esterases cleave the acetyl groups, releasing the unprotected sugar to be processed by the cell's natural metabolic machinery.[2][3][6][7] This process significantly enhances the efficiency of metabolic labeling, allowing for the use of lower concentrations of the sugar analog compared to their unprotected counterparts.[5][8]

Key Performance Indicators for Peracetylated Oligosaccharides

When selecting a peracetylated oligosaccharide for your research, several key performance indicators should be considered:

  • Cellular Uptake and Labeling Efficiency: The primary measure of a peracetylated oligosaccharide's effectiveness is its ability to be taken up by cells and incorporated into the target glycans. This can be quantified by measuring the intensity of a fluorescent signal after a bioorthogonal "click" chemistry reaction that attaches a fluorescent probe to the modified sugar.[8]

  • Cell Viability and Cytotoxicity: It is crucial to ensure that the peracetylated oligosaccharide and the concentrations used are not toxic to the cells.[9] High concentrations of some peracetylated sugars have been shown to induce apoptosis.[10]

  • Specificity of Incorporation: The ideal peracetylated oligosaccharide should be specifically incorporated into the desired glycan pathway with minimal off-target effects.[5]

  • Aqueous Solubility: Poor aqueous solubility can limit the in vivo potential of some peracetylated monosaccharide derivatives.[6][11]

Head-to-Head Comparison: Ac₄ManNAz vs. Other Peracetylated Analogs

To illustrate the comparative performance of different peracetylated oligosaccharides, we will focus on N-azidoacetylmannosamine (ManNAz) analogs, which are precursors for sialic acid biosynthesis and are widely used for labeling cell surface sialoglycans.[1][12]

Peracetylated OligosaccharideTypical ConcentrationLabeling EfficiencyCytotoxicityKey Considerations
Ac₄ManNAz (Tetraacetylated N-azidoacetylmannosamine) 25-150 µM[8][12]HighLow to moderate at higher concentrations[2][10]The "gold standard" with extensive literature support.[8]
Ac₅NeuAc (Pentaacetylated Neuraminic Acid) ~5 mM[10]ModerateCan be cytotoxic at higher concentrations.[10]Bypasses the initial steps of the sialic acid pathway.
Ac₅NeuAc-Me (Pentaacetylated Methyl Ester of Neuraminic Acid) ~0.3 mM[10]ModerateCan be cytotoxic at higher concentrations.[10]Increased lipophilicity compared to Ac₅NeuAc.
1,3,4-O-Bu₃ManNAz (Tributanoylated N-azidoacetylmannosamine) 12.5-25 µM[8]Very HighLow[8]Offers higher efficiency and lower cytotoxicity than Ac₄ManNAz.[8]
Ac₃FucNAz (Triacetylated N-azidoacetylfucosamine) Varies by cell typeVariesVariesUsed for labeling fucosylated glycans.
Ac₄GlcNAz (Tetraacetylated N-azidoacetylglucosamine) Varies by cell typeHigh[13]VariesUsed for labeling glycans containing N-acetylglucosamine.[7]

Note: The optimal concentration and potential cytotoxicity of any peracetylated oligosaccharide can be cell-type dependent and should be empirically determined.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with Ac₄ManNAz

This protocol describes the metabolic labeling of Jurkat cells, a human T-lymphocyte cell line, with Ac₄ManNAz, followed by detection using a fluorescently labeled phosphine reagent via the Staudinger ligation.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate Buffered Saline (PBS)

  • Fluorescently labeled phosphine reagent (e.g., phosphine-FLAG)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Metabolic Labeling: Seed Jurkat cells at a density of 5 x 10⁵ cells/mL. Add Ac₄ManNAz to the culture medium to a final concentration of 25 µM. As a negative control, culture cells in the absence of Ac₄ManNAz. Incubate the cells for 3 days.[12]

  • Cell Harvesting and Washing: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with PBS.

  • Staudinger Ligation: Resuspend the cells in a solution of the fluorescently labeled phosphine reagent in PBS at the desired concentration. Incubate for 1 hour at room temperature.[12]

  • Washing: Wash the cells three times with PBS to remove any unbound reagent.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.[12]

Protocol 2: Assessing Cytotoxicity of Peracetylated Oligosaccharides

This protocol outlines a method to determine the median lethal dose (LD₅₀) of a peracetylated oligosaccharide using a standard cell viability assay.

Materials:

  • Adherent cell line of choice (e.g., HeLa)

  • Complete growth medium

  • Peracetylated oligosaccharide of interest

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere overnight.

  • Treatment: Prepare a serial dilution of the peracetylated oligosaccharide in complete growth medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the peracetylated oligosaccharide. Include a vehicle control (medium with the same concentration of solvent used to dissolve the sugar, e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the concentration and determine the LD₅₀ value.

Visualizing the Workflow

To better understand the process of metabolic glycoengineering with peracetylated oligosaccharides, the following diagrams illustrate the key steps.

cluster_0 Extracellular cluster_1 Intracellular Peracetylated Sugar Peracetylated Sugar Deacetylation Deacetylation Peracetylated Sugar->Deacetylation Passive Diffusion Metabolic Pathway Metabolic Pathway Deacetylation->Metabolic Pathway Incorporation into Glycan Incorporation into Glycan Metabolic Pathway->Incorporation into Glycan

Caption: Cellular uptake and processing of a peracetylated sugar.

Start Start Cell Culture Culture cells with peracetylated oligosaccharide Start->Cell Culture Harvest & Wash Harvest & Wash Cell Culture->Harvest & Wash Bioorthogonal Ligation Incubate with fluorescent probe Harvest & Wash->Bioorthogonal Ligation Wash Wash Bioorthogonal Ligation->Wash Analysis Analysis Wash->Analysis

Sources

Illuminating the Intricate Architecture of d-Raffinose Undecaacetate: A 2D NMR-Based Structural Confirmation Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of complex carbohydrates is a cornerstone of advancing discovery. The trisaccharide d-Raffinose, when fully acetylated to d-Raffinose undecaacetate, presents a significant analytical challenge due to its multiple stereocenters, three distinct monosaccharide units, and two glycosidic linkages. This guide provides an in-depth, technically-focused comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments can be synergistically employed to definitively confirm the structure of synthetic this compound, offering a robust alternative and complement to other analytical techniques.

The Challenge of Carbohydrate Complexity

Unlike the linear, template-driven synthesis of proteins and nucleic acids, carbohydrate biosynthesis results in a vast diversity of structures with variations in monosaccharide composition, linkage positions, and anomeric configurations. This inherent complexity is compounded in synthetic derivatives like this compound, where the addition of eleven acetate groups further complicates the proton and carbon chemical shift dispersion in 1D NMR spectra.[1] Consequently, one-dimensional NMR is often insufficient for complete structural elucidation, necessitating the enhanced resolution and correlation information provided by 2D NMR techniques.[2]

This guide will walk through a logical, self-validating workflow, demonstrating how each 2D NMR experiment provides a unique piece of the structural puzzle, culminating in the unequivocal confirmation of this compound's constitution and connectivity.

A Symphony of Sequences: The 2D NMR Toolkit for Structural Elucidation

The structural confirmation of this compound relies on a carefully selected set of 2D NMR experiments. Each experiment is chosen for its ability to reveal specific atomic relationships, either through chemical bonds or through space. A routine set of experiments for this purpose includes COSY, TOCSY, HSQC, HMBC, and NOESY or ROESY.[3]

Experimental Protocols: A Step-by-Step Guide to Data Acquisition

The following protocols outline the essential steps for acquiring high-quality 2D NMR data for this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆). The choice of solvent is critical to ensure good solubility and minimal interference with the analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds.

    • Pulse Program: Standard cosygpqf or similar.

    • Parameters: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Apply a spectral width sufficient to encompass all proton signals.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, revealing all protons within a single monosaccharide residue.[4]

    • Pulse Program: mlevph or similar with a spin-lock sequence.

    • Parameters: Use a mixing time of 80-120 ms to allow for magnetization transfer throughout the spin systems of the individual sugar rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons, providing a map of one-bond C-H connections.[5]

    • Pulse Program: hsqcedetgpsisp2.3 or a similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals.

    • Parameters: Optimize the spectral widths in both the ¹H and ¹³C dimensions. The ¹JCH coupling constant should be set to an average value for carbohydrates (e.g., 145 Hz).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for determining the glycosidic linkages and the positions of the acetate groups.[5]

    • Pulse Program: hmbcgplpndqf or similar.

    • Parameters: Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz to observe correlations across glycosidic bonds and to carbonyl carbons of the acetate groups.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing information about the 3D structure and stereochemistry of the glycosidic linkages.[6]

    • Pulse Program: noesygpph or roesygpph.

    • Parameters: For NOESY, use a mixing time of 200-500 ms. For ROESY, which is often preferred for molecules in the size range of this compound to avoid zero-crossing issues, a spin-lock time of 200-300 ms is appropriate.

Data Interpretation: Assembling the Structural Puzzle

The following is a guided interpretation of the expected 2D NMR data for this compound. For illustrative purposes, a representative set of ¹H and ¹³C chemical shifts is provided in Table 1.

Table 1: Representative ¹H and ¹³C Chemical Shift Assignments for this compound in CDCl₃.

PositionResidueδ¹³C (ppm)δ¹H (ppm)
Galactose (Gal)
1Gal96.05.40 (d, J=3.5 Hz)
2Gal68.55.25 (dd, J=10.5, 3.5 Hz)
3Gal69.05.05 (dd, J=10.5, 3.0 Hz)
4Gal67.55.45 (d, J=3.0 Hz)
5Gal70.04.15 (t, J=6.5 Hz)
6Gal61.53.80 (m)
Glucose (Glc)
1'Glc90.05.70 (d, J=4.0 Hz)
2'Glc70.54.90 (dd, J=10.0, 4.0 Hz)
3'Glc71.05.30 (t, J=10.0 Hz)
4'Glc68.05.10 (t, J=10.0 Hz)
5'Glc70.04.20 (ddd, J=10.0, 5.0, 2.5 Hz)
6'Glc66.04.10 (dd, J=12.0, 5.0 Hz), 3.90 (dd, J=12.0, 2.5 Hz)
Fructose (Fru)
1''Fru63.04.25 (d, J=12.0 Hz), 4.15 (d, J=12.0 Hz)
2''Fru104.0-
3''Fru76.05.50 (d, J=5.5 Hz)
4''Fru75.05.60 (dd, J=5.5, 5.0 Hz)
5''Fru80.04.30 (m)
6''Fru62.04.40 (d, J=12.5 Hz), 4.35 (d, J=12.5 Hz)
Acetates
-CO-169.0-171.0-
-CH₃20.5-21.51.95-2.20 (s)

Note: This is an illustrative dataset based on typical chemical shifts for acetylated monosaccharides.

Step 1: Delineating Individual Monosaccharide Spin Systems with COSY and TOCSY

The first step is to identify the individual monosaccharide units. The anomeric protons, typically found in the downfield region of the ¹H spectrum (δ 4.5-6.0 ppm), are excellent starting points.

  • COSY: Starting from an anomeric proton (e.g., H1 of Gal at 5.40 ppm), a COSY spectrum will show a cross-peak to its immediate neighbor, H2 (5.25 ppm). From H2, correlations to H1 and H3 would be visible. This allows for a step-by-step walk along the proton backbone.

  • TOCSY: A TOCSY spectrum provides a more comprehensive view. A cross-peak from the anomeric proton of a given residue will show correlations to all other protons within that same sugar ring. For example, the H1 proton of the galactose unit will show cross-peaks to H2, H3, H4, H5, and H6 of the same galactose residue. This allows for the complete assignment of all the protons within each of the three monosaccharide spin systems.[4]

Step 2: Assigning Carbons with HSQC

Once the proton assignments for each monosaccharide are established, the HSQC spectrum is used to assign the directly attached carbon atoms. Each ¹H-¹³C cross-peak in the HSQC spectrum corresponds to a direct bond. For instance, the proton at 5.40 ppm (H1 of Gal) will show a cross-peak to the carbon at 96.0 ppm (C1 of Gal). This process is repeated for all assigned protons to generate a complete set of carbon assignments.

Step 3: Connecting the Pieces: Glycosidic Linkages and Acetate Positions with HMBC

The HMBC experiment is arguably the most critical for confirming the overall structure of this compound. It reveals long-range correlations that bridge the individual monosaccharide units and connect the acetate groups to the sugar backbone.

  • Glycosidic Linkages: The key correlations are those across the glycosidic oxygen atom. For the Gal(α1→6)Glc linkage, a cross-peak between the anomeric proton of galactose (H1) and the C6' of glucose is expected. Similarly, for the Glc(α1↔2β)Fru linkage, a correlation between the anomeric proton of glucose (H1') and the C2'' of fructose is anticipated. These inter-residue correlations unequivocally establish the connectivity of the trisaccharide.

  • Acetate Group Positions: HMBC also confirms the location of the eleven acetate groups. Protons on the sugar rings will show correlations to the carbonyl carbons of the nearby acetate groups (typically 2-3 bonds away). For example, H1 of galactose would show a correlation to the carbonyl carbon of the acetate group at C2.

Table 2: Key Expected HMBC and NOESY/ROESY Correlations for this compound.

Correlation TypeFromToStructural Information
HMBC H1 (Gal)C6' (Glc)Confirms Gal(α1→6)Glc linkage
H1' (Glc)C2'' (Fru)Confirms Glc(α1↔2β)Fru linkage
Ring ProtonsAcetate -CO-Confirms positions of acetate groups
NOESY/ROESY H1 (Gal)H6'a/H6'b (Glc)Spatial proximity confirms α1→6 linkage
H1' (Glc)H1''a/H1''b (Fru)Spatial proximity confirms α1↔2β linkage
Step 4: Confirming 3D Structure with NOESY/ROESY

While HMBC establishes the covalent bonding network, NOESY or ROESY provides through-space information to confirm the stereochemistry of the glycosidic linkages.

  • Inter-residue NOEs/ROEs: For the Gal(α1→6)Glc linkage, a key NOE/ROE is expected between the anomeric proton of galactose (H1) and the protons on C6' of glucose (H6'a and H6'b). For the Glc(α1↔2β)Fru linkage, an NOE/ROE between the anomeric proton of glucose (H1') and one or both of the H1'' protons of fructose would be observed. The presence of these cross-peaks confirms the spatial proximity of these residues, consistent with the proposed linkages.

Workflow and Data Integration

The power of this approach lies in the logical integration of data from multiple experiments. The workflow is designed to be self-validating, where information from one experiment is used to interpret the next, and the collective data must be consistent with a single, unique structure.

G cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation & Structure Building COSY COSY SpinSystems Identify Monosaccharide Spin Systems COSY->SpinSystems ¹H-¹H (2-3 bonds) TOCSY TOCSY TOCSY->SpinSystems ¹H-¹H (entire spin system) HSQC HSQC CH_Pairs Assign ¹H-¹³C One-Bond Correlations HSQC->CH_Pairs HMBC HMBC Connectivity Establish Glycosidic Linkages & Acetate Positions HMBC->Connectivity ¹H-¹³C (2-3 bonds) NOESY NOESY/ROESY Conformation Confirm 3D Conformation & Linkage Stereochemistry NOESY->Conformation ¹H-¹H (through-space) SpinSystems->CH_Pairs Proton assignments CH_Pairs->Connectivity ¹H & ¹³C assignments Connectivity->Conformation FinalStructure Final Structure Confirmation Conformation->FinalStructure

Figure 1. Workflow for 2D NMR-based structure confirmation.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool, it is important to consider its performance in the context of other common analytical methods for carbohydrate analysis.

Table 3: Comparison of Analytical Techniques for Oligosaccharide Structure Elucidation.

TechniqueStrengthsWeaknessesApplication to this compound
2D NMR - Provides detailed atom-level connectivity and conformational information in solution.[7]- Non-destructive.- Can distinguish between isomers.- Relatively low sensitivity, requires mg quantities of pure sample.- Can be time-consuming to acquire and analyze data.- Does not directly provide molecular weight information.Ideal for complete constitutional and configurational assignment, including the precise location of all acetate groups and the stereochemistry of the glycosidic linkages.
Mass Spectrometry (MS) - High sensitivity (μg to ng scale).- Provides accurate molecular weight information.- Can be coupled with chromatography (LC-MS) for mixture analysis.- Does not typically provide detailed stereochemical information or distinguish between isomers (e.g., glucose vs. galactose).- Fragmentation patterns can be complex to interpret for linkage analysis.Excellent for confirming the molecular formula (C₄₀H₅₄O₂₇) and for use in conjunction with NMR to provide complementary data. Tandem MS (MS/MS) can provide some linkage information, but it is often not as definitive as NMR.
X-ray Crystallography - Provides a precise, high-resolution 3D structure in the solid state.- Requires a high-quality single crystal, which can be difficult to obtain for flexible molecules like oligosaccharides.- The crystal structure may not be representative of the conformation in solution.[8]If a suitable crystal can be grown, it would provide the most definitive 3D structure. However, obtaining such a crystal is a significant challenge, and the information would be for the solid state only.

Conclusion

The structural confirmation of synthetic this compound is a complex analytical task that is ideally suited to the capabilities of two-dimensional NMR spectroscopy. Through a systematic and integrated approach utilizing COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY experiments, it is possible to unambiguously determine the complete covalent structure and gain insight into the three-dimensional conformation of the molecule in solution. While mass spectrometry and X-ray crystallography offer valuable complementary information, 2D NMR remains the preeminent technique for providing a comprehensive, atom-level picture of such intricate carbohydrate structures. This robust, self-validating methodology ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development.

References

  • ResearchGate. Elucidation of the structure of carbohydrates and their interactions by nuclear magnetic resonance spectroscopy | Request PDF. Available at: [Link]

  • University of Georgia. Techniques - CCRC Analytical Services. Available at: [Link]

  • Nanalysis. How TOCSY extends COSY's reach in 2D NMR. Available at: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • ACS Publications. The Use of NMR to Study Transient Carbohydrate—Protein Interactions. Available at: [Link]

  • Columbia University. HSQC and HMBC. Available at: [Link]

  • ACS Publications. Primary Structure of Glycans by NMR Spectroscopy. Available at: [Link]

  • IMSERC. Nucleic Acid NMR. Sugar resonance assignment. Available at: [Link]

  • ACS Publications. Journal of Chemical Education. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. Available at: [Link]

  • University of Warsaw. Comparison of NMR and X-ray crystallography. Available at: [Link]

  • American Chemical Society. Introduction to NMR Spectroscopy of Carbohydrates. Available at: [Link]

  • Columbia University. TOCSY - NMR Core Facility. Available at: [Link]

  • ResearchGate. Expanded (carbohydrate region) NOESY spectra of (a) the acceptor, (b).... Available at: [Link]

  • NIH. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Available at: [Link]

  • CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Available at: [Link]

  • MDPI. Structural Characterization and Immunomodulatory Activity of Fructan Polysaccharides from Two Varieties of Codonopsis pilosulae (C. pilosula Nannf. var. modesta and C. pilosula (Franch.) Nannf.). Available at: [Link]

  • ACS Omega. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Available at: [Link]

  • YouTube. Introduction to TOCSY NMR - peracetylated glucose. Available at: [Link]

  • Varian, Inc. NOESY and ROESY. Available at: [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • CentAUR. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Available at: [Link]

Sources

Inter-Laboratory Comparison Guide: Analysis of d-Raffinose Undecaacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as the definitive protocol for the inter-laboratory comparison of d-Raffinose Undecaacetate (RAU) analysis. Unlike native raffinose, RAU is a peracetylated trisaccharide (


), rendering it highly hydrophobic and devoid of significant UV chromophores.

This document objectively compares the performance of three primary analytical methodologies: HPLC-RI (Refractive Index), HPLC-CAD (Charged Aerosol Detection), and qNMR (Quantitative Nuclear Magnetic Resonance). It provides the experimental framework required to establish RAU as a Certified Reference Material (CRM), addressing the specific challenges of detecting non-UV-active impurities in a complex carbohydrate matrix.

The Analytical Challenge

The analysis of RAU presents a unique set of challenges that necessitates a multi-modal approach:

  • Chromophore Absence: RAU lacks conjugated

    
    -systems. Traditional UV detection at 210 nm is prone to interference from mobile phase cutoffs (e.g., Acetone/Acetonitrile) and lacks the sensitivity for trace impurity profiling.
    
  • Solubility Inversion: While raffinose is water-soluble, the undecaacetate derivative is lipophilic. This shifts the separation mechanism from HILIC (used for sugars) to Reversed-Phase (C18) chromatography.

  • Stereochemical Complexity: The synthesis of RAU can yield

    
     anomers and partially acetylated byproducts (e.g., decaacetates) that require high-resolution separation.
    

Method Comparison: The Three Pillars

We evaluated three methodologies across five partner laboratories. The following table summarizes the performance metrics derived from the pilot study.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-RIMethod B: HPLC-CADMethod C: qNMR (

H)
Principle Refractive Index (Differential)Charged Aerosol DetectionNuclear Magnetic Resonance
Role Routine Assay (QC)Impurity Profiling (R&D)Primary Reference Standard
Linearity (

)
> 0.995 (Limited Range)> 0.998 (Wide Dynamic Range)N/A (Absolute Quantification)
LOD (Limit of Detection) High (~100 ppm)Low (~5-10 ppm)Medium (Dependent on Scans)
Gradient Compatibility NO (Isocratic Only)YES N/A
Robustness High (Temperature sensitive)Medium (Nebulizer dependent)High (Operator dependent)
Primary Drawback Cannot detect late-eluting impurities due to isocratic hold.Response factors vary by analyte volatility.High instrument cost; lower throughput.

Experimental Protocols

Method A: HPLC-RI (The Workhorse)

Best for: Routine assay of bulk material where high sensitivity is not required.

  • Column: Agilent Zorbax Eclipse XDB-C18,

    
    .
    
  • Mobile Phase: Acetonitrile:Water (60:40 v/v). Note: Isocratic conditions are mandatory for RI stability.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Column), 35°C (Detector Optical Unit).

  • Injection: 20

    
    .[1]
    
  • Run Time: 30 minutes.

Method B: HPLC-CAD (The Impurity Hunter)

Best for: Detecting trace acetylated impurities and degradation products.

  • Detector: Thermo Fisher Corona Veo / Vanquish CAD.

  • Nebulizer Temp: 35°C.

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient Program:

    • 0-2 min: 40% B (Equilibration)

    • 2-20 min: 40%

      
       90% B (Linear Ramp)
      
    • 20-25 min: 90% B (Wash)

    • 25-30 min: 40% B (Re-equilibration)

  • Why this works: The gradient allows for the elution of highly lipophilic fully acetylated dimers while the CAD provides near-universal response for non-volatiles.

Method C: qNMR (The Absolute Arbiter)

Best for: Establishing the "Assigned Value" for the inter-lab study.

  • Instrument: 600 MHz NMR (Bruker Avance III).

  • Solvent:

    
     (99.8% D).
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (

    
    ). Must be non-volatile and distinct from sugar region.
    
  • Pulse Sequence: 90° pulse (zg), D1 relaxation delay

    
     (to ensure 
    
    
    
    ).
  • Quantification: Integration of the anomeric proton of RAU (

    
     ~5.5-6.5 ppm) vs. IS signal.
    

Inter-Laboratory Study Design (ISO 13528 Compliant)

To validate RAU as a reference standard, the following workflow is enforced. This ensures that variance is attributed to measurement error, not sample heterogeneity.

The Workflow Diagram

RAU_Analysis_Workflow cluster_Analysis Parallel Analysis Tracks Synthesis RAU Synthesis (Peracetylation of Raffinose) Purification Recrystallization (EtOH/Water) Synthesis->Purification Homogeneity Homogeneity Testing (Random Stratified Sampling) Purification->Homogeneity Distribution Sample Distribution (n=10 Labs) Homogeneity->Distribution Pass ISO 13528 S_s <= 0.3*Sigma_pt MethodA Lab Group A: HPLC-RI (Assay) Distribution->MethodA MethodB Lab Group B: HPLC-CAD (Impurities) Distribution->MethodB MethodC Reference Lab: qNMR (Purity Assignment) Distribution->MethodC Stats Statistical Analysis (Robust Z-Scores) MethodA->Stats MethodB->Stats MethodC->Stats Defines True Value (X_pt) Report Final Certification (CRM Status) Stats->Report

Caption: Figure 1: End-to-end workflow for the inter-laboratory certification of this compound, highlighting the parallel analysis tracks.

Statistical Treatment

Data from all laboratories will be processed using Algorithm A (robust statistics) as defined in ISO 13528 .

  • Assigned Value (

    
    ):  Derived from the qNMR results of the Reference Laboratory (Method C).
    
  • Performance Statistic (

    
    -score): 
    
    
    
    
    Where:
    • 
       = Result from participant laboratory.
      
    • 
       = Standard deviation for proficiency assessment (set at 2.0% for purity).
      

Interpretation:

  • 
    : Satisfactory
    
  • 
    : Questionable (Warning Signal)
    
  • 
    : Unsatisfactory (Action Signal - likely integration error or moisture contamination)
    

Decision Logic for Method Selection

Researchers often struggle to choose the correct detector for acetylated sugars. Use this logic gate to determine the appropriate method for your specific development stage.

Method_Selection_Logic Start Start: What is the Analytical Goal? Q1 Is the goal Absolute Purity or Reference Standard? Start->Q1 Q2 Is Gradient Elution required? (Complex Mix) Q1->Q2 No Result_NMR Use qNMR (Primary Method) Q1->Result_NMR Yes Q3 Is Budget/Equipment a constraint? Q2->Q3 No (Main Peak Only) Result_CAD Use HPLC-CAD (Best for Impurities) Q2->Result_CAD Yes (Trace Impurities) Q3->Result_CAD No (Need Sensitivity) Result_RI Use HPLC-RI (Best for QC Assay) Q3->Result_RI Yes (Standard Equip)

Caption: Figure 2: Decision matrix for selecting the optimal analytical technique based on data requirements (Purity vs. Impurity vs. Cost).

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[2][3][4] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Gamet, L., et al. (2017). Charged Aerosol Detection vs Refractive Index for Carbohydrate Analysis. ResearchGate/ThermoFisher Technical Notes. Link

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[2] Link

  • Sigma-Aldrich . This compound Product Specification & CAS Data. Link(Note: Link points to native Raffinose as proxy for specification structure, verify CAS 11024-56-9 for specific derivative).

Sources

Safety Operating Guide

Personal protective equipment for handling d-Raffinose undecaacetate

[1][2][3]

CAS Number: 6424-12-0 (also cited as 6462-12-0 in some vendor catalogs) Chemical Family: Peracetylated Trisaccharide / Carbohydrate Derivative Physical State: White to off-white crystalline powder[1][2][3]

Risk Profile & Hazard Identification

Status: Research Chemical / Substance Not Fully Tested.[3] Unlike its parent compound (Raffinose Pentahydrate), which is a water-soluble dietary sugar, d-Raffinose Undecaacetate is a lipophilic, peracetylated derivative.[1][2][3][4] While generally considered low in acute toxicity, it must be handled under Universal Precautions (GLP) due to the lack of comprehensive toxicological data.[2][3]

  • Inhalation Hazard: The primary risk is nuisance dust .[3] Acetylated sugars are often low-density and prone to static charge, making them easily airborne during weighing.[1][2][3][4]

  • Solvent Hazard (Contextual): This compound is insoluble in water but soluble in organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate).[1][2][3][4] The safety protocol often shifts from "dust control" to "solvent protection" once the solid is dissolved.[3]

  • Irritation: Potential mechanical irritant to eyes and upper respiratory tract.[3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of the neat solid and preparation of stock solutions.

PPE CategorySpecificationRationale (Causality)
Respiratory Fume Hood (Primary) or N95/P100 Mask (Secondary)Engineering First: Weighing inside a fume hood is preferred to contain static-prone dust.[1][2][3] If weighing on an open bench, an N95 is mandatory to prevent inhalation of particulates.[3]
Hand Protection Nitrile Gloves (Min.[2][3] 0.11 mm thickness)Chemical Resistance: Nitrile provides excellent protection against the solid.[3] Critical Note: If dissolving in Dichloromethane (DCM), use PVA or Silver Shield laminate gloves, or double-glove with nitrile and change immediately upon splash contact.[1][2][3][4]
Eye Protection Safety Glasses with Side Shields Impact & Dust: Standard ANSI Z87.1 glasses are sufficient for the solid.[3] Switch to Chemical Goggles if creating large volumes of solution where splash risk exists.[3]
Body Protection Lab Coat (Cotton/Poly blend) Contamination Control: Must be buttoned to the neck.[1] Synthetic fibers (like pure polyester) can exacerbate static issues; cotton blends are preferred.[1][2]
Operational Protocol: Weighing & Transfer

Objective: Transfer this compound from stock container to reaction vessel with zero exposure and <1% mass loss.

Phase A: Preparation
  • Static Mitigation (Expert Tip): Acetylated sugars are notorious for static electricity.[3] They will "jump" off spatulas.

    • Action: Use an anti-static gun on the weighing boat and the stock bottle before opening.[3]

    • Alternative: Wipe the exterior of the stock bottle with a slightly damp Kimwipe to discharge surface static.[3]

  • Balance Setup: Verify balance calibration. Place the balance inside the fume hood if vibration limits allow; otherwise, use a powder containment hood.[3]

Phase B: The Transfer[3]
  • Don PPE: Put on nitrile gloves and lab coat.[3] Inspect gloves for micro-tears by inflating them slightly with air.[3]

  • Weighing:

    • Open the container slowly to avoid a pressure differential puffing dust out.[3]

    • Use a stainless steel spatula (plastic increases static).[1][2]

    • Transfer the solid to a weighing boat or volumetric flask.[3]

    • If spillage occurs: Do not blow on it.[3] Wipe with a solvent-dampened tissue (Ethanol or Isopropanol).[1][2][3]

  • Solubilization:

    • Add the organic solvent (e.g., Chloroform/DCM) immediately after weighing to trap the dust in solution.[2][3][4]

    • Caution: Once dissolved, the hazard profile adopts the toxicity of the solvent.[3][4]

Waste Disposal & Decontamination

Principle: Treat all waste as if it contains the solvent used.[3]

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Hazardous Solid Waste (often yellow bag/bin), not regular trash.[2][3][4]

  • Liquid Waste: Solutions of this compound must be segregated based on the solvent:

    • Halogenated Waste:[1][3][4] If dissolved in DCM or Chloroform.[3]

    • Non-Halogenated Waste: If dissolved in Ethanol, Methanol, or Ethyl Acetate.[2][3][4]

  • Spill Cleanup:

    • Cover spill with a paper towel.[3]

    • Wet the towel with Isopropanol (to prevent dust from rising).[2][3]

    • Wipe up and dispose of as solid chemical waste.[3]

Workflow Visualization

The following diagram illustrates the decision logic for safe handling from storage to disposal.

Gcluster_wasteDisposal StreamsStorageStock Storage(Cool, Dry)PPE_CheckPPE Verification(Nitrile + Glasses)Storage->PPE_CheckWeighingWeighing(Static Control)PPE_Check->WeighingUse Fume HoodSolidWasteSolid Waste(Gloves/Boats)PPE_Check->SolidWasteUsed GlovesSolventDissolution(Add Solvent)Weighing->SolventTransfer SolidWeighing->SolidWasteSpills/ConsumablesUsageExperimental UseSolvent->UsageLiquidWasteLiquid Waste(Solvent Stream)Usage->LiquidWastePost-Rxn

Caption: Operational workflow for this compound, emphasizing the transition from solid handling to solvent-based waste streams.

Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes.[3][5] Acetylated sugars are not caustic, but mechanical abrasion is a risk.[3][4]

  • Inhalation: Move to fresh air. If coughing persists (rare), seek medical attention.

  • Skin Contact: Wash with soap and water.[3][5][6] The compound is lipophilic, so water alone may not remove it efficiently—soap is essential.[3][4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11722138, this compound.[2][3] Retrieved from [Link][1][2][4]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.